H-Pro-Val-OH
描述
L-Prolyl-L-valine has been reported in Aeromonas veronii with data available.
属性
CAS 编号 |
20488-27-1 |
|---|---|
分子式 |
C10H18N2O3 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |
InChI 键 |
AWJGUZSYVIVZGP-YUMQZZPRSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)[O-])[NH3+] |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)[O-])[NH3+] |
外观 |
Solid powder |
其他CAS编号 |
20488-27-1 |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Prolylvaline; Pro-val; L-Valyl-L-proline; Val-pro; Valylproline; |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on H-Pro-Val-OH (Prolyl-valine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Val-OH, chemically known as (2S)-1-((2S)-2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid, is a dipeptide composed of the amino acids proline and valine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. It is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related fields. The unique conformational constraints imposed by the proline residue, coupled with the hydrophobic nature of valine, make this compound an interesting molecule for various scientific investigations.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a peptide bond between the carboxyl group of proline and the amino group of valine. The proline residue's cyclic structure imparts a significant conformational rigidity to the peptide backbone.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-1-((2S)-2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| CAS Number | 20488-27-1 |
| PubChem CID | 152307 |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)O)N |
| InChI Key | FJVXGLJPAXHZAS-LURJTMHBSA-N |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid (Predicted) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in water (Predicted) | - |
| pKa₁ (α-COOH of Val) | ~2.32 | Estimated from Valine[1] |
| pKa₂ (α-NH₃⁺ of Pro) | ~10.60 | Estimated from Proline[1] |
| XLogP3-AA | -1.9 | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Topological Polar Surface Area | 83.6 Ų | Computed |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and quality control of this compound. As of the latest literature search, specific experimental spectra for this compound are not publicly available. However, predicted spectra and data from its constituent amino acids can serve as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR and ¹³C NMR spectral data can be used for preliminary identification.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the proline ring protons, the α-protons of both amino acid residues, and the isopropyl group of the valine side chain.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons of both residues, and the carbons of the proline ring and valine side chain.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and sequence of peptides. The expected monoisotopic mass of this compound is 214.1317 g/mol . Fragmentation patterns in tandem mass spectrometry (MS/MS) would be expected to show characteristic b- and y-ions resulting from the cleavage of the peptide bond.
Biological Activity and Potential Applications
While research specifically targeting this compound is limited, studies on related proline-containing peptides and dipeptides in general suggest several potential areas of biological activity.
Angiotensin-Converting Enzyme (ACE) Inhibition
Proline is a key residue in many known ACE inhibitors.[2] For instance, the tripeptide H-Val-Pro-Pro-OH is a known inhibitor of ACE, with an IC₅₀ of 9 μM.[3][4] This suggests that this compound may also possess ACE inhibitory activity, making it a candidate for further investigation in the context of cardiovascular research.
Antioxidant Activity
Dipeptides containing proline and hydrophobic amino acids like valine have been reported to exhibit antioxidant properties.[5] The mechanism of action may involve radical scavenging and modulation of cellular antioxidant pathways. Further studies are needed to elucidate the specific antioxidant potential of this compound.
Role in Catalysis and as an Enzyme Substrate
This compound has been reported to catalyze the Michael addition reaction of acetone (B3395972) to trans-β-nitrostyrene.[6] It can also serve as a substrate for fibroblast enzymes and prolinase, indicating its involvement in cellular metabolic processes.[6]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound. The following sections provide generalized protocols that can be adapted for this specific dipeptide.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common method for preparing peptides in a laboratory setting. The following is a general workflow for the synthesis of this compound using Fmoc chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. L-Prolyl-L-valine | C10H18N2O3 | CID 152307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant mechanism exploration of the tripeptide Val-Asn-Pro generated from Jiuzao and its potential application in baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Valine, glycyl-L-a-glutamyl-L-prolyl-L-prolyl-L-prolylglycyl-L-lysyl-L-prolyl-L-alanyl-L-a-aspartyl-L-a-aspartyl-L-alanylglycyl-L-leucyl-Acetate | C62H98N16O22 | CID 108101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to H-Pro-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide H-Pro-Val-OH, also known as L-Prolyl-L-valine. It covers its fundamental chemical properties, synthesis, and analysis, tailored for professionals in research and drug development.
Core Properties of this compound
This compound is a dipeptide composed of the amino acids proline and valine, linked by a peptide bond. Its structure, featuring the rigid pyrrolidine (B122466) ring of proline, imparts unique conformational characteristics that are of interest in peptide and protein chemistry.
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [PubChem] |
| Molecular Weight | 214.26 g/mol | [PubChem] |
| CAS Number | 52899-09-9 | [Chem-Impex] |
| IUPAC Name | (2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}-3-methylbutanoic acid | [PubChem] |
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. Its incorporation into peptide chains can influence the secondary structure and stability of the resulting molecule. Furthermore, it has been noted for its catalytic activity in certain organic reactions, such as the Michael addition, and can act as a substrate for enzymes like prolinase.[1]
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are often proprietary or part of broader research publications, the following sections outline the standard methodologies employed for the synthesis and analysis of such dipeptides.
Synthesis of this compound
The synthesis of this compound can be achieved through both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).
SPPS is a widely used method for synthesizing peptides. The general workflow for the synthesis of this compound via the common Fmoc/tBu strategy is as follows:
-
Resin Preparation: A suitable solid support, such as Wang resin, is chosen to which the C-terminal amino acid (Valine) will be anchored.
-
First Amino Acid Coupling: The first amino acid, Fmoc-Val-OH, is coupled to the resin.
-
Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of valine is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).
-
Second Amino Acid Coupling: The second amino acid, Fmoc-Pro-OH, is then coupled to the deprotected N-terminus of the resin-bound valine.
-
Final Fmoc-Deprotection: The Fmoc group is removed from the N-terminal proline.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
A challenge in the synthesis of proline-containing dipeptides is the potential for diketopiperazine formation, which can lead to premature cleavage from the resin and lower yields. Careful selection of the resin and coupling conditions can help to mitigate this side reaction.[2]
In LPPS, the synthesis is carried out in solution. This method can be advantageous for large-scale synthesis. The general steps involve:
-
Protection: The amino and carboxyl groups of the individual amino acids (proline and valine) are protected.
-
Activation and Coupling: The carboxyl group of the N-terminally protected proline is activated, and then coupled to the C-terminally protected valine.
-
Deprotection: The protecting groups are removed to yield the final dipeptide.
-
Purification: The product is purified from the reaction mixture, often by crystallization or chromatography.
Analysis and Characterization of this compound
Several analytical techniques are employed to confirm the identity and purity of synthesized this compound.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the most common method for assessing the purity of peptides.[1][3] The peptide is separated on a C18 column using a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA).
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the dipeptide.[4][5] Electrospray ionization (ESI) is a common technique for peptide analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the amino acid residues.[6][7][8]
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the solid-phase synthesis of this compound.
Caption: A simplified workflow for the solid-phase synthesis of this compound.
Signaling Pathways and Logical Relationships
As a small dipeptide, this compound is primarily considered a building block for larger peptide structures and is not known to be a key signaling molecule in complex biological pathways. Its biological effects are more likely to be observed as part of a larger peptide or protein, where it contributes to the overall structure and function. Therefore, a signaling pathway diagram for this compound as a standalone entity is not applicable based on current scientific understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. researchgate.net [researchgate.net]
Pro-Val Dipeptide: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Pro-Val (Proline-Valine) has garnered significant interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the current understanding of Pro-Val's biological activities, with a focus on its enzyme-inhibiting and antioxidant functions. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and validation. Additionally, this guide illustrates the potential signaling pathways modulated by bioactive peptides, offering a framework for investigating the molecular mechanisms of Pro-Val. All quantitative data from cited literature is presented in standardized tables for comparative analysis.
Introduction
Bioactive peptides are short-chain amino acid sequences that exert physiological effects in the body. The Pro-Val dipeptide, composed of proline and valine, has been identified as a potential modulator of several biological processes. Its unique structure, conferred by the rigid pyrrolidine (B122466) ring of proline, influences its interaction with various enzymes and receptors. This guide delves into the documented and potential biological activities of Pro-Val, including its roles in dipeptidyl peptidase-IV (DPP-IV) inhibition, angiotensin-converting enzyme (ACE) inhibition, and antioxidant activity.
Enzyme Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. While direct IC50 values for the Pro-Val dipeptide are not extensively reported in the readily available literature, studies on longer peptides containing the Pro-Val motif suggest its potential contribution to DPP-IV inhibitory activity. For instance, tripeptides such as Val-Pro-Val (VPV) and Val-Pro-Ile (VPI) have demonstrated significant DPP-IV inhibition[1].
Table 1: DPP-IV Inhibitory Activity of Pro-Val Containing Peptides
| Peptide | IC50 (µM) | Source Organism/Method |
| Val-Pro-Val (VPV) | 20.2 | Synthetic Peptide Mixture[1] |
| Val-Pro-Ile (VPI) | 22.2 | Synthetic Peptide Mixture[1] |
Note: Data for the Pro-Val dipeptide was not explicitly found in the reviewed literature. The presented data is for closely related tripeptides.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors are widely used as antihypertensive agents. Peptides containing proline and hydrophobic amino acids like valine are known to be effective ACE inhibitors. While specific IC50 values for Pro-Val are not consistently reported, the dipeptide Asp-Val (DV) has shown ACE inhibitory activity[2]. The presence of a hydrophobic residue (Valine) at the C-terminus is generally considered favorable for ACE inhibition.
Table 2: ACE Inhibitory Activity of Related Dipeptides
| Dipeptide | IC50 (µM) | Source Organism/Method |
| Asp-Val (DV) | 66.51 | Gastrointestinal digestion product of an ACE inhibitory peptide[2] |
Note: Data for the Pro-Val dipeptide was not explicitly found in the reviewed literature. The presented data is for a dipeptide containing Valine.
Antioxidant Activity
The antioxidant capacity of peptides is often attributed to their ability to scavenge free radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method for measuring this activity. While the Pro-Val dipeptide is suggested to possess antioxidant properties due to the presence of the hydrophobic amino acid Valine, a specific ORAC value in Trolox equivalents has not been definitively reported in the reviewed literature. Hydrophobic amino acids are believed to contribute to antioxidant activity by facilitating interaction with lipid-soluble radicals[3][4].
Potential Signaling Pathways
Bioactive peptides can exert their effects by modulating intracellular signaling pathways. While the direct impact of Pro-Val on these pathways requires further investigation, related research on other bioactive peptides suggests potential mechanisms of action.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Bioactive peptides have been shown to activate this pathway, leading to the expression of antioxidant and detoxification enzymes. The proposed mechanism involves the interaction of the peptide with Keap1, preventing the degradation of Nrf2 and allowing its translocation to the nucleus to initiate gene transcription.
Caption: Keap1-Nrf2 signaling pathway and potential modulation by bioactive peptides.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Some bioactive peptides have demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκB.
Caption: NF-κB signaling pathway and potential inhibition by bioactive peptides.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
This protocol outlines a fluorometric method for determining the DPP-IV inhibitory activity of a sample.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing a protein stabilizer like BSA (e.g., 0.1 mg/mL)
-
Test compound (Pro-Val dipeptide) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In the wells of the 96-well plate, add 50 µL of the assay buffer (blank), 50 µL of the test compound dilutions, or 50 µL of the positive control dilutions.
-
Add 25 µL of the DPP-IV enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a common method for measuring ACE inhibitory activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Assay Buffer: Sodium borate (B1201080) buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)
-
Test compound (Pro-Val dipeptide)
-
Positive control inhibitor (e.g., Captopril)
-
Stopping solution: 1 M HCl
-
Extraction solvent: Ethyl acetate (B1210297)
-
Spectrophotometer or HPLC system with UV detection
Procedure:
-
Prepare solutions of the test compound and positive control in the assay buffer.
-
In a reaction tube, mix 50 µL of the test compound solution (or buffer for control) with 50 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add 150 µL of the HHL substrate solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced with 1.5 mL of ethyl acetate by vortexing.
-
Centrifuge to separate the phases.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried HA in a suitable solvent (e.g., mobile phase for HPLC or water for spectrophotometry).
-
Quantify the amount of HA produced using a spectrophotometer at 228 nm or by HPLC.
-
Calculate the percentage of ACE inhibition and determine the IC50 value as described for the DPP-IV assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol details the measurement of antioxidant capacity against peroxyl radicals using fluorescein (B123965) as a fluorescent probe.
Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) - a peroxyl radical generator
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - a water-soluble vitamin E analog used as a standard
-
Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4)
-
Test compound (Pro-Val dipeptide)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Prepare serial dilutions of Trolox and the test compound in phosphate buffer.
-
In the wells of the 96-well plate, add 25 µL of the test compound dilutions, Trolox standards, or buffer (blank).
-
Add 150 µL of the fluorescein solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin reading the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the test compound in Trolox equivalents (TE) from the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the screening and characterization of bioactive peptides like Pro-Val.
Caption: A general experimental workflow for bioactive peptide discovery and validation.
Conclusion and Future Directions
The Pro-Val dipeptide shows promise as a bioactive molecule with potential applications in the management of metabolic and cardiovascular diseases due to its likely inhibitory effects on DPP-IV and ACE, as well as its antioxidant properties. However, a significant gap exists in the literature regarding specific quantitative data for the Pro-Val dipeptide itself. Future research should focus on synthesizing and testing pure Pro-Val in the described in vitro assays to determine its precise IC50 and ORAC values. Furthermore, cell-based assays are crucial to elucidate its direct impact on signaling pathways such as Keap1-Nrf2 and NF-κB, thereby providing a deeper understanding of its molecular mechanisms of action. Such studies will be instrumental in validating the therapeutic potential of the Pro-Val dipeptide.
References
The Pro-Val Motif: A Critical C-Terminal Recognition Site in Cellular Regulation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide motif, Proline-Valine (Pro-Val), particularly when located at the C-terminus of peptides, serves as a crucial recognition and cleavage site, playing a significant role in regulating pivotal cellular signaling pathways. While not a signaling molecule in its own right, the Pro-Val motif is integral to the function and degradation of larger, biologically active peptides. This technical guide delves into the core functions of the Pro-Val sequence in cellular processes, with a primary focus on its role in the context of α-melanocyte-stimulating hormone (α-MSH) and its enzymatic regulation by prolyl carboxypeptidase (PRCP). We will explore the associated signaling pathways, provide detailed experimental protocols for studying these interactions, and present quantitative data to illuminate the significance of this motif in health and disease, offering insights for therapeutic development.
The Pro-Val Motif in the Context of α-Melanocyte-Stimulating Hormone (α-MSH)
The Pro-Val dipeptide is found at the C-terminus of α-melanocyte-stimulating hormone (α-MSH), a tridecapeptide with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂.[1] This terminal Lys-Pro-Val (KPV) sequence is particularly noteworthy for its biological activity. α-MSH is a product of the pro-opiomelanocortin (POMC) gene and is a non-selective agonist for several melanocortin receptors (MCRs).[1][2]
Role in Melanocortin Signaling
α-MSH, through its interaction with melanocortin receptors, is involved in a diverse array of physiological processes including skin pigmentation, energy homeostasis, and inflammation.[2][3] The signaling cascade is primarily mediated through G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] The C-terminal region of α-MSH, which includes the Pro-Val motif, is crucial for its biological activity, including its anti-inflammatory and antipyretic effects.[4][5] The tripeptide Lys-Pro-Val (KPV) itself has been shown to possess potent anti-inflammatory properties, suggesting that it is a key functional component of the parent hormone.[5]
Prolyl Carboxypeptidase (PRCP): A Key Regulator of Peptides with C-Terminal Pro-Val
Prolyl carboxypeptidase (PRCP) is a serine protease that specifically cleaves the C-terminal amino acid from peptides where proline is the penultimate residue.[6] This makes peptides ending in a Pro-X sequence, such as Pro-Val, primary substrates for PRCP.
Enzymatic Inactivation of α-MSH
PRCP plays a critical role in the regulation of the melanocortin system by degrading and inactivating α-MSH.[6][7] By cleaving the terminal valine from α-MSH, PRCP generates α-MSH(1-12), a form that is unable to effectively bind to and activate melanocortin receptors, thus terminating the signal.[8] This enzymatic action is a key control point in energy metabolism, as the precise regulation of α-MSH levels in the hypothalamus is crucial for controlling food intake and energy expenditure.[6][9]
Substrate Specificity of PRCP
Studies on the substrate specificity of PRCP have shown a preference for amino acid sequences ending in Xxx-Pro-Phe-OH and Xxx-Pro-Val-OH, where Xxx can be any amino acid.[6] This highlights the importance of the Pro-Val C-terminal motif in being recognized and processed by this enzyme.
| Substrate Sequence | Enzyme | Action | Reference |
| ...-Pro-Val-OH | Prolyl Carboxypeptidase (PRCP) | Cleavage of C-terminal Valine | [6] |
| ...-Pro-Phe-OH | Prolyl Carboxypeptidase (PRCP) | Cleavage of C-terminal Phenylalanine | [6] |
Experimental Protocols
Prolyl Carboxypeptidase (PRCP) Activity Assay
The activity of PRCP can be measured using a reversed-phase high-performance liquid chromatography (RP-HPLC) based method.[10] This assay quantifies the enzymatic cleavage of a synthetic substrate.
Objective: To determine the activity of PRCP in biological samples.
Materials:
-
Synthetic Substrate: N-benzyloxycarbonyl-L-Pro-Phe (Z-Pro-Phe) or N-benzyloxycarbonyl-L-Pro-Val.
-
Biological sample (e.g., plasma, serum, tissue homogenate).
-
Reaction buffer.
-
Reagents for stopping the reaction (e.g., acid).
-
RP-HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Prepare the biological sample in a suitable buffer.
-
Reaction Initiation: Incubate a specific volume of the sample with the synthetic substrate (e.g., Z-Pro-Phe) at 37°C for a defined period (e.g., 2 hours).[11]
-
Reaction Termination: Stop the enzymatic reaction, typically by acidification.
-
Analysis: Inject the reaction mixture into an RP-HPLC system.
-
Quantification: Measure the amount of the released product (e.g., Z-Pro) by monitoring its UV absorbance at a specific wavelength (e.g., 210 nm).[11] The activity is then calculated based on the amount of product formed over time.
Quantitative Data
The interaction between PRCP and its substrates, as well as the activity of α-MSH analogues at melanocortin receptors, have been quantified in various studies.
| Parameter | Value | Context | Reference |
| α-MSH Receptor Binding Affinity (Ki) | |||
| MC1 Receptor | 0.230 nM | Non-selective full agonist | [1] |
| MC3 Receptor | 31.5 nM | Non-selective full agonist | [1] |
| MC4 Receptor | 900 nM | Non-selective full agonist | [1] |
| MC5 Receptor | 7160 nM | Non-selective full agonist | [1] |
| PRCP Activity in Healthy Individuals | |||
| Plasma | 0.65 ± 0.02 U/L | Average activity measured by RP-HPLC | [10] |
| Serum | 0.72 ± 0.03 U/L | Average activity measured by RP-HPLC | [10] |
Conclusion and Future Directions
The Pro-Val motif, particularly at the C-terminus of peptides, is a critical determinant of biological activity and regulation. Its presence in α-MSH is essential for melanocortin receptor interaction and subsequent signaling, while it also serves as a recognition site for enzymatic degradation by prolyl carboxypeptidase. This dual role places the Pro-Val motif at a nexus of cellular control, particularly in metabolic and inflammatory pathways.
For drug development professionals, understanding the structure-activity relationship of the Pro-Val motif offers opportunities for designing novel therapeutics. For instance, developing stable analogues of α-MSH that resist PRCP cleavage could lead to more potent and longer-lasting treatments for conditions like obesity and inflammatory disorders. Conversely, designing specific inhibitors of PRCP could potentiate the effects of endogenous α-MSH, offering another therapeutic avenue. Further research into other endogenous peptides containing the C-terminal Pro-Val motif may uncover new regulatory pathways and therapeutic targets.
References
- 1. α-Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Terminal Amino Acids of Alpha-Melanocyte-Stimulating Hormone Are Requisite for Its Antibacterial Activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5157023A - Antipyretic and anti-inflammatory lys pro val compositions and method of use - Google Patents [patents.google.com]
- 6. Prolyl carboxypeptidase and its inhibitors in metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEW ASPECTS OF MELANOCORTIN SIGNALING: A ROLE FOR PRCP IN ALPHA-MSH DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolylcarboxypeptidase (PRCP) | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 9. alpha-Melanocyte stimulating hormone: production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a specific prolylcarboxypeptidase activity assay and its suitability for plasma and serum measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
H-Pro-Val-OH: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility and stability of the dipeptide H-Pro-Val-OH (Prolyl-Valine). Due to the limited direct experimental data for this specific dipeptide, this guide synthesizes information from related compounds, the constituent amino acids (Proline and Valine), and established principles of peptide chemistry to provide a robust framework for its characterization.
Physicochemical Properties and Predicted Solubility
The solubility of a peptide is governed by its amino acid composition, sequence, and the physicochemical properties of the solvent. This compound is a dipeptide composed of a cyclic, nonpolar amino acid (Proline) and a hydrophobic, aliphatic amino acid (Valine). This composition suggests that its solubility in aqueous solutions may be limited.
Table 1: Predicted Solubility of this compound
| Solvent System | Predicted Solubility | Rationale |
| Deionized Water | Sparingly soluble | The peptide has a neutral overall charge at physiological pH and is composed of hydrophobic and nonpolar residues, which limits its interaction with water. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly soluble | Similar to water, the hydrophobic nature of the peptide will likely result in low solubility. |
| Acidic Buffers (e.g., 0.1 M Acetic Acid) | Moderately soluble | Protonation of the N-terminus and the carboxylic acid group can increase polarity and improve solubility. |
| Basic Buffers (e.g., 0.1 M Ammonium Bicarbonate) | Moderately soluble | Deprotonation of the carboxylic acid and N-terminus can enhance solubility. |
| Organic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | The nonpolar and hydrophobic character of the peptide favors solubility in organic solvents.[1] |
Note: It is crucial to experimentally verify the solubility of this compound for any new application. A recommended workflow for determining peptide solubility is presented below.
Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for experimentally determining the solubility of a peptide like this compound.
References
Spectroscopic Profile of H-Pro-Val-OH: A Technical Guide for Drug Development Professionals
An in-depth analysis of the dipeptide H-Pro-Val-OH using fundamental spectroscopic techniques. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its structural characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The dipeptide this compound, composed of proline and valine residues, serves as a valuable model system in peptidomimetic studies and drug design. Its structural features, including the constrained pyrrolidine (B122466) ring of proline and the bulky isopropyl side chain of valine, influence its conformation and biological activity. A thorough spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and conformational analysis. This technical guide presents a summary of predicted and expected spectroscopic data for this compound, alongside detailed experimental protocols for its analysis.
Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy for this compound. These values provide a baseline for the identification and characterization of this dipeptide.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Name | Predicted Chemical Shift (ppm) | Multiplicity |
| Pro-Hα | 4.2 - 4.4 | Doublet of Doublets |
| Pro-Hβ (endo) | 2.2 - 2.4 | Multiplet |
| Pro-Hβ (exo) | 1.9 - 2.1 | Multiplet |
| Pro-Hγ (endo) | 1.9 - 2.1 | Multiplet |
| Pro-Hγ (exo) | 1.8 - 2.0 | Multiplet |
| Pro-Hδ (endo) | 3.1 - 3.3 | Multiplet |
| Pro-Hδ (exo) | 3.0 - 3.2 | Multiplet |
| Val-Hα | 4.0 - 4.2 | Doublet |
| Val-Hβ | 2.1 - 2.3 | Multiplet |
| Val-Hγ (CH₃) | 0.9 - 1.1 | Doublet |
| Val-Hγ' (CH₃) | 0.9 - 1.1 | Doublet |
| Amide NH | 7.5 - 8.5 | Doublet |
| Carboxylic Acid OH | 10.0 - 12.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Name | Predicted Chemical Shift (ppm) |
| Pro-Cα | 60.0 - 62.0 |
| Pro-Cβ | 29.0 - 31.0 |
| Pro-Cγ | 24.0 - 26.0 |
| Pro-Cδ | 46.0 - 48.0 |
| Pro-C=O | 173.0 - 175.0 |
| Val-Cα | 58.0 - 60.0 |
| Val-Cβ | 30.0 - 32.0 |
| Val-Cγ (CH₃) | 18.0 - 20.0 |
| Val-Cγ' (CH₃) | 18.0 - 20.0 |
| Val-C=O | 175.0 - 177.0 |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Monoisotopic Mass | 214.1317 u |
| Predicted [M+H]⁺ | 215.1395 |
| Predicted [M+Na]⁺ | 237.1214 |
| Predicted [M+K]⁺ | 253.0953 |
| Major Fragmentation Ions (b- and y-ions) | b₁: 98.0600, y₁: 118.0863 |
Table 4: Key FT-IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| N-H (Amine/Amide) | 3200-3400 (broad) | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| C=O (Amide I) | 1630-1680 | Stretching |
| N-H (Amide II) | 1510-1570 | Bending |
| C-N | 1000-1250 | Stretching |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and assignment of protons and carbons in this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For spectra in D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons.
-
Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Dilute the stock solution to a final concentration of 1-10 µM for analysis.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: 1-2 L/min.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-350 °C.
-
Mass Range: m/z 50-500.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with a normalized collision energy of 10-30 eV.
-
Acquire the product ion spectrum to identify characteristic b- and y-ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) in the full scan spectrum.
-
Analyze the MS/MS spectrum to identify fragment ions and confirm the amino acid sequence.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty ATR crystal before sample analysis.
-
-
Data Analysis:
-
Perform a background correction on the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the dipeptide.
-
Visualizations
The following diagrams illustrate the key experimental workflow and the structural relationships within this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Pro-Val-OH as a Substrate for Prolinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide Pro-Val-OH as a substrate for the enzyme prolinase. Prolinase (EC 3.4.13.8), an exopeptidase, plays a crucial role in the metabolism of proline-containing peptides by specifically hydrolyzing dipeptides with an N-terminal proline residue. Understanding the interaction between prolinase and its substrates, such as Pro-Val-OH, is essential for elucidating its physiological functions and its potential as a therapeutic target. This document details the biochemical properties of this interaction, presents a structured approach to determining its kinetic parameters, and outlines detailed experimental protocols. Furthermore, it explores the broader context of proline metabolism and associated signaling pathways.
Introduction to Prolinase and its Substrates
Prolinase is a cytosolic metalloenzyme that catalyzes the cleavage of the peptide bond in dipeptides of the structure Pro-Xaa, where 'Pro' is proline and 'Xaa' is any amino acid. This enzymatic activity is distinct from that of prolidase, which cleaves dipeptides with a C-terminal proline (Xaa-Pro). The specificity of prolinase for N-terminal proline makes it a key player in the final stages of protein degradation, particularly of proline-rich proteins like collagen.
The dipeptide L-Prolyl-L-Valine (Pro-Val-OH) is a specific substrate for prolinase. Its hydrolysis yields free L-proline and L-valine, which can then enter their respective metabolic pathways. The study of prolinase activity with specific substrates like Pro-Val-OH is fundamental to understanding its role in cellular metabolism and its potential implications in various physiological and pathological states.
Quantitative Data on Prolinase Activity
To facilitate comparative analysis, the following table structure is provided for researchers to populate with experimentally determined kinetic parameters for Pro-Val-OH and other relevant substrates.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pro-Val-OH | Data to be determined | |||||
| Pro-Leu-OH | Human Kidney | Comparative data suggests high activity | ||||
| Pro-Ala-OH | Human Kidney | Comparative data suggests high activity | ||||
| Other Pro-Xaa |
Absence of specific values indicates data not found in publicly accessible literature.
Experimental Protocols
General Prolinase Activity Assay
This protocol describes a general method for determining prolinase activity using a dipeptide substrate like Pro-Val-OH. The principle of the assay is to measure the rate of release of the C-terminal amino acid (Valine in this case) or the N-terminal Proline over time.
Materials:
-
Purified or partially purified prolinase
-
Pro-Val-OH substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl2 (or other optimal divalent cation)
-
Quenching solution: 1 M HCl or 10% Trichloroacetic acid (TCA)
-
Detection reagent (e.g., Ninhydrin (B49086) reagent for total free amino acids, or specific detection method for Valine or Proline)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Enzyme Preparation: Prepare a stock solution of prolinase in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Preparation: Prepare a stock solution of Pro-Val-OH in the assay buffer. A range of concentrations will be needed to determine kinetic parameters.
-
Reaction Setup:
-
In a microcentrifuge tube, add a defined volume of assay buffer.
-
Add the Pro-Val-OH substrate to the desired final concentration.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction: Add a specific volume of the enzyme solution to the pre-warmed substrate mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl or 10% TCA).
-
Detection of Products:
-
Spectrophotometric Method (Ninhydrin): Add ninhydrin reagent to the quenched reaction mixture, heat, and measure the absorbance at the appropriate wavelength (e.g., 570 nm). A standard curve of the product amino acid (Valine or Proline) should be prepared.
-
HPLC Method: For more specific and sensitive detection, the reaction products can be separated and quantified by HPLC. This is particularly useful for distinguishing the product from the substrate and other components in the reaction mixture.
-
Detailed HPLC-Based Kinetic Assay for Prolinase with Pro-Val-OH
This protocol provides a more specific method for determining the kinetic parameters of prolinase with Pro-Val-OH using HPLC.
Materials:
-
As per the general assay, with the addition of HPLC-grade solvents and standards for Proline and Valine.
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence after derivatization).
Procedure:
-
Reaction Setup and Termination: Follow steps 1-6 of the general protocol. A range of Pro-Val-OH concentrations (e.g., 0.1 mM to 10 mM) should be used.
-
Sample Preparation for HPLC:
-
After quenching, centrifuge the samples to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Samples may require derivatization for sensitive detection (e.g., with o-phthalaldehyde (B127526) (OPA) for primary amines like Valine, or with FMOC-Cl for both Proline and Valine).
-
-
HPLC Analysis:
-
Inject a defined volume of the prepared sample onto the HPLC system.
-
Elute the components using an appropriate mobile phase gradient.
-
Detect and quantify the peaks corresponding to Proline and Valine by comparing their retention times and peak areas to those of known standards.
-
-
Data Analysis:
-
Calculate the concentration of the product (Proline or Valine) formed at each substrate concentration.
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using non-linear regression analysis (e.g., with software like GraphPad Prism).
-
Visualization of Workflows and Pathways
Experimental Workflow for Prolinase Kinetics
The following diagram illustrates the key steps in determining the kinetic parameters of prolinase with Pro-Val-OH.
Methodological & Application
Application Notes and Protocols for H-Pro-Val-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and development, enabling the creation of custom peptides for a vast array of applications, from basic research to therapeutic drug development. The incorporation of specific dipeptide motifs, such as Proline-Valine (Pro-Val), can be challenging due to the steric hindrance posed by these amino acids. The use of the pre-formed dipeptide, H-Pro-Val-OH, can be an effective strategy to overcome these difficulties, improve synthesis efficiency, and ensure the integrity of the final peptide product.
These application notes provide a detailed overview of the use of this compound in SPPS, including recommended protocols, expected outcomes, and troubleshooting strategies.
Challenges in the Synthesis of Pro-Val Containing Peptides
The synthesis of peptide sequences containing proline and valine residues can be hampered by several factors:
-
Steric Hindrance: Valine is a β-branched amino acid, and the secondary amine of proline is sterically hindered. This can lead to slow and incomplete coupling reactions.
-
Aggregation: Peptides rich in hydrophobic residues like proline and valine are prone to aggregation on the solid support, which can block reactive sites and lead to truncated or deletion sequences.
-
Diketopiperazine Formation: When proline is the second amino acid in the sequence, the dipeptide is susceptible to cyclization and cleavage from the resin, forming a diketopiperazine.
Utilizing the this compound dipeptide building block can mitigate these issues by incorporating the challenging Pro-Val bond in a single, optimized coupling step.
Quantitative Data on Coupling Efficiency
The efficiency of coupling this compound can be influenced by the choice of coupling reagent and reaction conditions. While specific data for this compound is not extensively published, data from studies on sterically hindered amino acids can provide valuable insights. The following table summarizes expected coupling efficiencies with various reagents.
| Coupling Reagent | Base | Typical Coupling Time | Expected Purity of Crude Peptide (%) | Expected Overall Yield (%) | Notes |
| HATU | DIPEA | 30 - 60 min | > 90% | High | Highly efficient for sterically hindered couplings. |
| HBTU | DIPEA | 1 - 2 hours | 85 - 95% | Good | A reliable and commonly used coupling reagent. |
| DIC/HOBt | - | 2 - 4 hours | 80 - 90% | Moderate to Good | A cost-effective option, may require longer reaction times or double coupling. |
Note: Expected purity and yield are dependent on the specific peptide sequence, resin, and other synthesis parameters. The data presented is an estimate based on typical outcomes for difficult couplings.
Experimental Protocols
Standard Protocol for this compound Coupling using HATU
This protocol is recommended for achieving high coupling efficiency of the this compound dipeptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove piperidine and by-products.
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the pre-activated this compound solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), extend the coupling time for another 30 minutes or perform a double coupling.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Proceed with the synthesis of the remaining peptide sequence.
Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed.
Standard Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Visualization of SPPS Workflow and a Relevant Signaling Pathway
SPPS Experimental Workflow
The following diagram illustrates the key steps in a standard solid-phase peptide synthesis cycle, including the incorporation of the this compound dipeptide.
Signaling Pathway Involving a Pro-Val Motif: Grb2-SOS Interaction
Peptides containing Pro-Val motifs can be important in mediating protein-protein interactions within signaling cascades. One such example is the interaction of the Grb2 SH2 domain with phosphorylated receptors, which often contain a consensus sequence that includes valine. This interaction is a critical step in the activation of the Ras/MAPK pathway, which regulates cell proliferation, differentiation, and survival.
The following diagram illustrates this signaling pathway.
Conclusion
The use of this compound as a dipeptide building block in SPPS offers a strategic advantage for the synthesis of peptides containing the sterically challenging Pro-Val motif. By employing optimized coupling protocols with highly efficient reagents like HATU, researchers can achieve higher purity and yield of the final peptide product. The understanding of the role of Pro-Val motifs in biological signaling pathways further underscores the importance of efficient synthetic strategies for these peptides in drug discovery and development.
Application Notes and Protocols: Leveraging Pro-Val-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Pro-Val-OH is a valuable building block in the design and synthesis of bioactive peptides. Its incorporation into peptide sequences can enhance pharmacological properties such as stability, bioavailability, and efficacy.[1] The unique structural constraints imposed by the proline residue can influence peptide conformation, leading to improved receptor binding and resistance to enzymatic degradation. These characteristics make Pro-Val-OH a strategic choice for developing novel peptide-based therapeutics, particularly in the fields of oncology and neurology.[1] This document provides detailed application notes and experimental protocols for the use of Pro-Val-OH in the synthesis and evaluation of bioactive peptides, with a focus on Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.
Bioactivity of Peptides Incorporating the Pro-Val Moiety
Peptides containing the valine-proline sequence have demonstrated significant biological activities, most notably the inhibition of ACE and DPP-IV, enzymes critically involved in cardiovascular regulation and glucose homeostasis, respectively.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a key therapeutic strategy for hypertension and heart failure. Several naturally derived and synthetic peptides incorporating the Val-Pro motif have been identified as potent ACE inhibitors.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-IV, the half-life of GLP-1 is extended, leading to improved glycemic control in type 2 diabetes. Peptides containing the Val-Pro sequence at the N-terminus are known to be effective DPP-IV inhibitors.
Quantitative Bioactivity Data
The following table summarizes the in vitro bioactivity of representative peptides containing the Val-Pro sequence.
| Peptide Sequence | Target | Bioactivity (IC50) | Source |
| Val-Pro-Pro | ACE | 9 µM | Milk-derived |
| Ile-Pro-Pro | ACE | 5 µM | Milk-derived |
| Val-Pro-Val | DPP-IV | 20.2 µM | Synthetic |
| Val-Pro-Ile | DPP-IV | 22.2 µM | Synthetic |
| Ile-Pro-Ile | DPP-IV | 46.7 µM | Synthetic |
Experimental Protocols
Synthesis of Fmoc-Pro-Val-OH Building Block
This protocol describes the synthesis of the N-α-Fmoc protected Pro-Val dipeptide building block for use in solid-phase peptide synthesis (SPPS).
Materials:
-
H-Val-OH (L-Valine)
-
Fmoc-Pro-OH (N-α-Fmoc-L-proline)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Preparation of Valine Methyl Ester: To a suspension of H-Val-OH in methanol, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to obtain H-Val-OMe·HCl.
-
Coupling of Fmoc-Pro-OH and H-Val-OMe: Dissolve Fmoc-Pro-OH, H-Val-OMe·HCl, and HOBt in DMF. Cool the solution to 0°C and add DIC. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica (B1680970) gel using a gradient of EtOAc in hexane to yield Fmoc-Pro-Val-OMe.
-
Saponification: Dissolve the purified Fmoc-Pro-Val-OMe in a mixture of THF and water. Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Work-up and Isolation: Acidify the reaction mixture with 1N HCl and extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain Fmoc-Pro-Val-OH as a white solid.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Pro-Val-OH
This protocol outlines the manual solid-phase synthesis of a target peptide on a Rink Amide resin using the Fmoc-Pro-Val-OH dipeptide building block.
Materials:
-
Rink Amide resin
-
Fmoc-Pro-Val-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling of the First Amino Acid (C-terminal):
-
Pre-activate the first Fmoc-amino acid (e.g., Fmoc-Ala-OH, 3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Incorporation of Fmoc-Pro-Val-OH:
-
Repeat steps 2 and 3 to deprotect the N-terminus of the resin-bound amino acid.
-
Pre-activate Fmoc-Pro-Val-OH (2-3 equivalents) with HBTU (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF.
-
Add the activated dipeptide solution to the resin and agitate for 2-4 hours. The coupling of dipeptides may require longer reaction times.
-
Monitor the coupling reaction.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Chain Elongation: Repeat the deprotection, washing, and coupling cycles for the remaining amino acids in the sequence.
-
Final Deprotection: After the last coupling step, perform a final Fmoc deprotection (steps 2 and 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
In Vitro ACE Inhibition Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Test peptide solutions (at various concentrations)
-
Captopril (positive control)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the test peptides in borate buffer.
-
Assay Reaction:
-
In a microcentrifuge tube, add 50 µL of HHL solution (5 mM).
-
Add 20 µL of the test peptide solution or buffer (for control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of ACE solution (100 mU/mL).
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination: Stop the reaction by adding 250 µL of 1N HCl.
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate, vortex for 15 seconds, and centrifuge at 3000 rpm for 10 minutes.
-
Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent at 95°C for 10 minutes. Re-dissolve the dried hippuric acid in 1 mL of distilled water.
-
Data Analysis: Measure the absorbance at 228 nm. The percentage of ACE inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100
-
A_control: Absorbance of the control reaction (with buffer instead of inhibitor).
-
A_sample: Absorbance in the presence of the test peptide.
-
-
IC50 Determination: Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro DPP-IV Inhibition Assay
This protocol utilizes a fluorogenic substrate to measure DPP-IV activity.
Materials:
-
Human recombinant DPP-IV
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Test peptide solutions (at various concentrations)
-
Sitagliptin or Vildagliptin (positive control)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of DPP-IV, Gly-Pro-AMC, and test peptides in Tris-HCl buffer.
-
Assay Reaction:
-
In the wells of a 96-well plate, add 50 µL of Tris-HCl buffer.
-
Add 10 µL of the test peptide solution or buffer (for control).
-
Add 20 µL of the DPP-IV enzyme solution (final concentration ~2.5 ng/mL).
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution (final concentration ~100 µM).
-
-
Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes in a kinetic mode at 37°C.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of DPP-IV inhibition using the formula: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Rate_control: Reaction rate in the absence of the inhibitor.
-
Rate_sample: Reaction rate in the presence of the test peptide.
-
-
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by ACE and DPP-IV Inhibitors
The therapeutic effects of ACE and DPP-IV inhibitors are mediated through their influence on specific signaling pathways.
Caption: ACE Inhibition by Pro-Val containing peptides blocks the RAAS and potentiates the bradykinin pathway.
Caption: DPP-IV inhibition by Pro-Val peptides enhances insulin secretion and exerts pleiotropic effects.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive peptides using Pro-Val-OH.
References
Application Notes and Protocols for the Incorporation of H-Pro-Val-OH in Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Pro-Val-OH is a critical building block in the synthesis of various biologically active peptides and peptidomimetics. Its presence in a peptide sequence can impart specific conformational constraints and influence protein-protein interactions. Proline's unique cyclic structure and valine's bulky hydrophobic side chain present unique challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.[1][2] This document provides detailed protocols and application notes for the efficient incorporation of the this compound motif into peptide chains, with a focus on overcoming common synthetic hurdles. A notable application of the Pro-Val sequence is in elastin-like polypeptides (ELPs), which are composed of repeating Val-Pro-Gly-Xaa-Gly units and are utilized in drug delivery and tissue engineering.[3][4][5]
Quantitative Data on Coupling Reagent Performance
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered dipeptides like this compound. While direct comparative data for this compound is limited, the following table summarizes the performance of common coupling reagents in the synthesis of peptides containing sterically hindered residues like Valine, which serves as a reliable indicator of their efficacy for this application.[6][7]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Key Characteristics |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Forms a highly reactive OAt-active ester; considered one of the most powerful coupling reagents.[6][8] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | Forms a less reactive OBt-ester compared to HATU.[6][7] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Similar reactivity to HATU, often more cost-effective. |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | Good balance between reactivity and stability.[8] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >90 | Very Low | Cost-effective and a safer alternative to HOBt-based reagents.[9][10] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation
This protocol describes the manual synthesis of a generic peptide containing the Pro-Val sequence on a 0.1 mmol scale using Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound dipeptide
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Peptide synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (2x).
-
Dipeptide Activation: In a separate vial, dissolve this compound (3 eq.), the chosen coupling reagent (e.g., HATU, 2.9 eq.), and an additive like HOAt (3 eq.) in DMF. Add the base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling of this compound: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, the reaction can be heated to 40-60°C for 1-2 hours.[11]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) with a fresh solution of activated dipeptide is recommended.[6]
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (5x) and DCM (2x).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Comparative Evaluation of Coupling Reagent Efficiency
This protocol allows for a systematic comparison of different coupling reagents for the incorporation of this compound.
Procedure:
-
Resin Preparation: Swell the resin in DMF. Divide the resin into equal portions in separate reaction vessels, one for each coupling reagent to be tested.
-
Deprotection: Deprotect the N-terminal Fmoc group on all resin portions simultaneously using the standard procedure.
-
Parallel Coupling: In separate vials, prepare the activated this compound solutions, each with a different coupling reagent as outlined in the table above, maintaining the same molar equivalents of dipeptide, coupling reagent, and base across all tests.
-
Reaction: Add each unique activated dipeptide solution to its corresponding resin vessel and allow the reactions to proceed under identical conditions (time, temperature).
-
Analysis: After the designated coupling time, take a small sample of resin from each vessel for a Kaiser test to qualitatively assess the reaction completion.
-
Cleavage and Characterization: Cleave a small portion of the peptide from each resin sample and analyze the crude product by RP-HPLC and mass spectrometry to determine the purity and identify the presence of any deletion products. The results can be tabulated to directly compare the efficiency of the different coupling reagents.
Visualizations
References
- 1. The Binding of Syndapin SH3 Domain to Dynamin Proline-rich Domain Involves Short and Long Distance Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein - Wikipedia [en.wikipedia.org]
- 6. An optimised approach for continuous-flow solid-phase peptide synthesis utilising a rudimentary flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mesalabs.com [mesalabs.com]
- 11. researchgate.net [researchgate.net]
H-Pro-Val-OH as a Catalyst in Michael Addition Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition is a cornerstone reaction in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. This powerful transformation is of paramount importance in the synthesis of chiral molecules, which are the building blocks of many pharmaceuticals and fine chemicals. In recent years, organocatalysis has emerged as a sustainable and efficient alternative to traditional metal-based catalysis. Small organic molecules, such as amino acids and short peptides, can effectively catalyze a wide range of asymmetric reactions with high enantioselectivity and under mild conditions.
This document focuses on the application of the dipeptide H-Pro-Val-OH as a catalyst in asymmetric Michael addition reactions. While direct literature on this compound for this specific application is limited, this note draws upon the extensive research on closely related proline-containing di- and tripeptides to provide a comprehensive overview of its potential utility, along with detailed protocols and mechanistic insights. Proline and its derivatives are well-established catalysts for enamine-based catalysis, and the incorporation of a second amino acid, such as valine, can significantly influence the steric and electronic environment of the catalytic site, thereby affecting reactivity and stereoselectivity.
Principle of Catalysis
The catalytic cycle of a proline-based dipeptide, such as this compound, in a Michael addition reaction generally proceeds through an enamine intermediate. The secondary amine of the proline residue reacts with a donor molecule, typically a ketone or an aldehyde, to form a chiral enamine. This enamine then acts as a nucleophile, attacking the Michael acceptor (an α,β-unsaturated compound). The chirality of the dipeptide catalyst directs the approach of the acceptor, leading to the formation of a new stereocenter in a controlled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral Michael adduct.
The valine residue in this compound is expected to play a crucial role in enhancing the stereoselectivity of the reaction. The bulky isopropyl side chain of valine can create a well-defined chiral pocket around the catalytic center, effectively shielding one face of the enamine and forcing the Michael acceptor to approach from the less hindered side. This steric control is key to achieving high enantiomeric excess in the final product.
Application in Drug Development
The synthesis of enantiomerically pure compounds is a critical aspect of modern drug development. Chiral molecules obtained through asymmetric Michael additions often serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The use of a simple, robust, and potentially biocompatible organocatalyst like this compound offers several advantages in a pharmaceutical setting, including milder reaction conditions, avoidance of toxic heavy metals, and potentially simplified purification procedures.
Data Presentation: Performance of Analogous Dipeptide Catalysts
Due to the absence of specific data for this compound, the following table summarizes the performance of closely related proline-containing di- and tripeptide catalysts in the asymmetric Michael addition of various donors to nitroalkenes, a common class of Michael acceptors. This data provides a reasonable expectation for the potential efficacy of this compound.
| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| H-Pro-Phe-OH | Cyclohexanone | trans-β-Nitrostyrene | Water/NaOH | RT | 24 | up to 64 | - | - | [1] |
| H-D-Pro-Pro-Asp-NH₂ | Various Aldehydes | Nitroolefins | - | RT | - | Excellent | - | High | [2] |
| H-D-Pro-Pro-Glu-NH₂ | Various Aldehydes | Nitroolefins | - | RT | - | Excellent | High | High | [2] |
Note: This table presents data from analogous catalysts to infer the potential performance of this compound.
Experimental Protocols
The following is a general experimental protocol for a dipeptide-catalyzed Michael addition reaction. This protocol should be optimized for specific substrates and for the this compound catalyst.
General Protocol for the Asymmetric Michael Addition of a Ketone to a Nitroalkene
Materials:
-
This compound (catalyst)
-
Ketone (Michael donor)
-
Nitroalkene (Michael acceptor)
-
Solvent (e.g., Toluene, Chloroform, or an aqueous medium)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for reaction monitoring and product analysis (TLC, GC-MS, HPLC)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the this compound catalyst (typically 5-20 mol%).
-
Add the chosen solvent to the reaction vessel.
-
Stir the mixture at the desired temperature (e.g., room temperature) until the catalyst is fully dissolved.
-
Add the ketone (typically 1.5-3 equivalents) to the reaction mixture and stir for a few minutes.
-
Add the nitroalkene (1 equivalent) to the reaction mixture.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (if applicable), and enantiomeric excess of the purified product using techniques such as NMR spectroscopy and chiral HPLC.
Mandatory Visualizations
Catalytic Cycle of this compound in Michael Addition
Caption: Proposed catalytic cycle for the this compound catalyzed Michael addition.
General Experimental Workflow
Caption: A typical experimental workflow for the Michael addition reaction.
Conclusion
This compound holds significant promise as a simple, yet effective organocatalyst for asymmetric Michael addition reactions. By leveraging the well-established principles of enamine catalysis, this dipeptide is expected to facilitate the formation of valuable chiral building blocks for the pharmaceutical and chemical industries. The protocols and mechanistic insights provided herein, based on analogous and well-studied proline-based catalysts, offer a solid foundation for researchers to explore and optimize the use of this compound in their synthetic endeavors. Further research is warranted to fully elucidate the catalytic potential of this compound and to expand its application to a broader range of substrates.
References
Application Notes and Protocols: H-Pro-Val-OH in Medicinal Chemistry
Introduction
H-Pro-Val-OH, a dipeptide composed of proline and valine, is a subject of interest in medicinal chemistry due to the unique structural and functional properties of its constituent amino acids. Proline's rigid cyclic structure can impart specific conformations to peptides, influencing their interaction with biological targets.[1][2] Valine, a hydrophobic amino acid, plays a crucial role in molecular recognition and binding.[3] While specific research on this compound is not extensively documented in the provided search results, we can infer its potential applications and develop relevant protocols based on the activities of similar proline-containing peptides and the general principles of peptide-based drug discovery.[1][4]
These notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis, characterization, and evaluation of biological activity, drawing parallels from related compounds like the angiotensin-converting enzyme (ACE) inhibitor H-Val-Pro-Pro-OH.[5][6]
Potential Therapeutic Applications
Proline-rich peptides are known to be involved in various biological processes, including signal transduction and protein-protein interactions.[1][7] Based on the known functions of similar peptides, this compound could be investigated for the following applications:
-
Cardiovascular Health: Similar to the milk-derived tripeptide H-Val-Pro-Pro-OH, which acts as an inhibitor of the Angiotensin-Converting Enzyme (ACE) with an IC50 of 9 μM, this compound could potentially exhibit antihypertensive properties by targeting the renin-angiotensin system.[5][6]
-
Collagen and Skin Health: Proline is a fundamental component of collagen, essential for skin elasticity and wound healing.[8] Peptides containing proline may support skin health and tissue repair.[8]
-
Immunomodulation and Anti-inflammatory Effects: Proline-based peptides have been noted for their immunomodulatory and anti-inflammatory functions.[1][6]
-
Drug Delivery: The conformational rigidity imparted by proline can be exploited in the design of peptide-based drug delivery systems and as scaffolds in synthetic chemistry.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for related proline-containing peptides, which can serve as a benchmark for studies on this compound.
| Peptide | Target | Activity (IC50) | Molecular Weight ( g/mol ) | Source |
| H-Val-Pro-Pro-OH | Angiotensin-Converting Enzyme (ACE) | 9 µM | 311.38 | [5][6] |
| H-Pro-Pro-OH | Not Specified | Not Specified | 212.24 | |
| H-Leu-Pro-Pro-OH | Angiotensin-Converting Enzyme (ACE) | Not Specified | 325.41 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard method for the chemical synthesis of the dipeptide this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-Pro-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Proline Coupling:
-
Dissolve Fmoc-Pro-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal proline.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Characterization:
-
Purify the crude peptide using RP-HPLC.
-
Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR.
-
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is designed to evaluate the potential of this compound to inhibit ACE activity, a key enzyme in the regulation of blood pressure.
ACE Inhibition Signaling Pathway
Caption: Inhibition of the Renin-Angiotensin System by this compound.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-His-Leu (HHL)
-
This compound (synthesized or purchased)
-
Captopril (positive control)
-
Borate (B1201080) buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and Captopril in the appropriate buffer.
-
Prepare a solution of ACE and HHL in borate buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, mix the ACE solution with varying concentrations of this compound or the control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1N HCl.
-
Add ethyl acetate to extract the hippuric acid produced.
-
Vortex and centrifuge to separate the layers.
-
-
Quantification:
-
Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in water or buffer.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.
-
Conclusion
While direct experimental data for this compound is limited, its constituent amino acids and the known bioactivities of similar proline-containing peptides suggest its potential as a valuable molecule in medicinal chemistry. The protocols provided offer a framework for the synthesis, purification, and biological evaluation of this compound, particularly for its potential role as an ACE inhibitor. Further research into this and other potential applications is warranted to fully elucidate its therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline Derivatives and Analogs [sigmaaldrich.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine, Proline, and Valine Peptides Profile - Protein Peptides [proteinpeptides.com]
Application Notes and Protocols for Pro-Val-OH Modification of Peptides to Enhance Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by poor pharmacological properties, including low in vivo stability, rapid clearance, and suboptimal solubility. Chemical modification is a key strategy to overcome these limitations. The incorporation of the dipeptide Proline-Valine (Pro-Val-OH) at the N-terminus of a peptide is a promising approach to enhance its therapeutic potential. The inherent structural rigidity of the proline residue can protect the peptide backbone from enzymatic degradation, while the valine residue can influence binding affinity and solubility.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Pro-Val-OH modified peptides.
Rationale for Pro-Val-OH Modification
The Pro-Val dipeptide confers several advantageous properties to peptide therapeutics:
-
Enhanced Proteolytic Stability: The cyclic structure of proline restricts the conformational flexibility of the peptide backbone, making it less susceptible to cleavage by exopeptidases.[1] The presence of a D-amino acid in the Pro-Val motif can further enhance this resistance.
-
Improved Bioavailability: By increasing the peptide's half-life in circulation, the Pro-Val modification can lead to improved bioavailability and a more sustained therapeutic effect.[1]
-
Modulated Receptor Binding: The conformational constraints imposed by proline can pre-organize the peptide into a bioactive conformation, potentially leading to improved binding affinity for its target receptor.
-
Increased Solubility: The addition of the Pro-Val dipeptide can alter the overall physicochemical properties of the peptide, in some cases leading to improved solubility in aqueous solutions.[1]
Data Presentation: Impact of Proline and Valine Modifications on Peptide Properties
The following tables summarize quantitative data from studies on peptides containing proline and valine modifications, illustrating the potential improvements in stability and binding affinity. Direct comparative data for a single peptide before and after Pro-Val-OH modification is limited; therefore, data from relevant examples are presented.
Table 1: Enhancement of Peptide Stability with D-Valine and D-Proline Substitutions
| Peptide Sequence | Modification(s) | Undegraded Fraction (after 24h incubation with Cls-4) |
| VPMSMRGG | None (all L-amino acids) | ~0.1 |
| vPMSMRGG | D-Valine substitution | ~0.2 |
| vpMSMRGG | D-Valine and D-Proline substitution | ~0.4 |
Data adapted from a comparative analysis of D-amino acid substitutions.
Table 2: Bioactivity of a Proline-Rich Peptide
| Peptide | Target | IC50 |
| H-Val-Pro-Pro-OH | Angiotensin I Converting Enzyme (ACE) | 9 µM[2][3][4] |
This data demonstrates the inherent bioactivity of a peptide containing a Val-Pro-Pro sequence.
Experimental Protocols
Protocol 1: Synthesis of a Pro-Val-OH Modified Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a target peptide with an N-terminal Pro-Val extension using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Pro-OH and Fmoc-Val-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Activate the first Fmoc-amino acid (C-terminal residue of the target peptide) with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the target peptide sequence.
-
Pro-Val Dipeptide Coupling:
-
Couple Fmoc-Pro-OH to the N-terminus of the synthesized peptide chain.
-
Following deprotection, couple Fmoc-Val-OH.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal Valine.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide.
-
Purify the peptide by RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final Pro-Val-modified peptide by mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis of a Pro-Val-OH Modified Peptide.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol is designed to compare the stability of a parent peptide with its Pro-Val-OH modified analog in human serum.
Materials:
-
Parent peptide and Pro-Val-OH modified peptide
-
Human serum
-
Quenching solution: Acetonitrile with 1% TFA
-
Incubator or water bath at 37°C
-
LC-MS system for analysis
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the parent and modified peptides in an appropriate solvent (e.g., water or DMSO, depending on solubility).
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Spike the parent and modified peptides into separate aliquots of human serum to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Immediately quench the enzymatic degradation by adding the aliquot to 3 volumes of cold quenching solution.
-
-
Sample Preparation:
-
Vortex the quenched samples.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Monitor the parent ion of each peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) for both the parent and modified peptides.
-
Caption: Workflow for the In Vitro Peptide Stability Assay.
Protocol 3: Competitive Binding Assay to Determine IC50
This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of the parent and Pro-Val-OH modified peptides. This assay is suitable for peptides that inhibit the binding of a ligand to a receptor.
Materials:
-
Parent peptide and Pro-Val-OH modified peptide
-
Target receptor
-
Labeled ligand (e.g., fluorescently or radioactively labeled)
-
Assay buffer
-
Microplate reader capable of detecting the label
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the parent and modified peptides in assay buffer.
-
Prepare a solution of the target receptor at a fixed concentration.
-
Prepare a solution of the labeled ligand at a fixed concentration (typically at or below its Kd).
-
-
Assay Setup:
-
In a microplate, add the target receptor to each well.
-
Add the serially diluted parent or modified peptides to the appropriate wells.
-
Include control wells with no peptide (maximum binding) and wells with a high concentration of unlabeled ligand (non-specific binding).
-
-
Incubation: Add the labeled ligand to all wells and incubate the plate for a sufficient time to reach binding equilibrium.
-
Detection: Measure the signal from the labeled ligand in each well using the microplate reader.
-
Data Analysis:
-
Subtract the non-specific binding signal from all other measurements.
-
Plot the percentage of specific binding versus the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.
-
References
Application Notes and Protocols for the Experimental Use of H-Pro-Val-OH in Oncology Research
Disclaimer: Direct experimental studies on the specific dipeptide H-Pro-Val-OH in the context of oncology research are not extensively available in publicly accessible literature. The following application notes and protocols are therefore proposed based on existing research on related proline-containing peptides, the roles of proline and valine metabolism in cancer, and general methodologies in cancer research. These are intended to serve as a foundational guide for researchers initiating studies on this compound.
Introduction
This compound is a dipeptide composed of the amino acids proline and valine. While research has highlighted the potential of proline-containing peptides and the significance of proline metabolism in cancer, the specific applications of this compound in oncology are still emerging.[1][2][3] Proline metabolism is intricately linked to cancer cell proliferation, energy production, and redox homeostasis.[2][3] Dipeptides are also being explored as carriers for anticancer drugs to improve their efficacy and delivery. This document outlines potential applications and experimental protocols for investigating the role of this compound in cancer research.
Potential Applications in Oncology
-
Direct Cytotoxicity: this compound could be investigated for any inherent cytotoxic or anti-proliferative effects on cancer cells. Studies on other proline-containing peptides have demonstrated such activities.
-
Modulation of Proline Metabolism: As a source of proline, this compound may influence the metabolic pathways that are crucial for cancer cell survival and growth.[2][3]
-
Drug Delivery Vehicle: The dipeptide could be explored as a carrier for existing chemotherapeutic agents to potentially enhance their uptake and effectiveness in cancer cells.
-
Adjuvant Therapy: this compound could be tested in combination with standard anticancer drugs to assess any synergistic effects.
Quantitative Data from Related Studies
The following table summarizes findings from studies on related proline-containing compounds, which can serve as a reference for designing experiments with this compound.
| Compound/Peptide | Cancer Cell Line(s) | Observed Effect | IC50 Value(s) | Reference |
| D-proline-incorporated wainunuamide (cyclic octapeptide) | HeLa | Inhibition of cell growth | 31.75 µg/ml | [4] |
| Silver(I) complex with proline (AgPro) | MDA-MB-231, Jurkat | Strong cytotoxic effect | 3.7 µM, 3.0 µM | [5] |
| 5'-d-valyl-gemcitabine (prodrug) | Panc-1, Capan-2 | Enhanced antiproliferative activity compared to gemcitabine | Not specified | [6] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the potential of this compound in oncology research.
4.1. In Vitro Cytotoxicity Assay
This protocol is designed to determine the direct anti-proliferative effect of this compound on cancer cell lines.
-
Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Reagents: this compound (sterile, research grade), cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin (B12071052), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Replace the medium in the wells with medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS) and a positive control (a known anticancer drug).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
4.2. Apoptosis Assay by Flow Cytometry
This protocol assesses whether this compound induces programmed cell death (apoptosis).
-
Reagents: Annexin V-FITC Apoptosis Detection Kit, propidium (B1200493) iodide (PI).
-
Procedure:
-
Treat cells with this compound at its IC50 concentration (determined from the cytotoxicity assay) for 24 and 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
4.3. Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to investigate the effect of this compound on key signaling proteins involved in cell proliferation and apoptosis.
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer with inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
5.1. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its effects, based on the known roles of proline metabolism in cancer. Proline can fuel the TCA cycle and support ATP production, and its metabolism is linked to signaling pathways like mTOR and Akt, which are critical for cancer cell growth and survival.[2][3]
Caption: Hypothetical mechanism of this compound in cancer cells.
5.2. Experimental Workflow
The diagram below outlines a logical workflow for the initial investigation of this compound in an oncology research setting.
Caption: Proposed workflow for this compound oncology research.
5.3. Logical Relationship of Potential Outcomes
This diagram illustrates the logical flow of potential experimental outcomes and their interpretations.
Caption: Logical flow for interpreting this compound experimental results.
References
- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 2. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: H-Pro-Val-OH in Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction to H-Pro-Val-OH
This compound, or L-Prolyl-L-Valine, is a dipeptide composed of the amino acids proline and valine. The unique structural properties of this dipeptide make it a valuable building block in the design and synthesis of peptide-based therapeutics. Proline's distinctive cyclic structure introduces conformational rigidity into a peptide backbone, a critical feature for enhancing binding affinity and specificity to biological targets.[1][2] This rigidity can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding and often leading to improved potency and stability.
The incorporation of this compound and its analogs into peptide sequences is a key strategy in medicinal chemistry to develop novel therapeutics with enhanced pharmacological profiles.[3] These peptides can be designed to mimic or inhibit natural peptide interactions, making them suitable for a wide range of therapeutic areas.
Therapeutic Applications
The Pro-Val motif is a component of various bioactive peptides and has been implicated in several therapeutic applications. A notable example is in the development of inhibitors for the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. The related tripeptide H-Val-Pro-Pro-OH has been identified as an ACE inhibitor, suggesting that peptides containing the Pro-Val sequence have the potential to be developed into antihypertensive agents.[4]
Potential Therapeutic Areas:
-
Cardiovascular Disease: Development of ACE inhibitors for the treatment of hypertension and heart failure.
-
Oncology: Design of peptides that can disrupt protein-protein interactions crucial for tumor growth and survival.
-
Neurology: Synthesis of neuropeptide analogs with improved stability and blood-brain barrier penetration.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H18N2O3 | [5] |
| Molecular Weight | 214.26 g/mol | [5] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in water | - |
| Biological Role | Substrate for fibroblast enzymes and prolinase. Building block for bioactive peptides. | [3][5] |
| Potential Activity | Component of potential ACE inhibitors. | [4] |
Mechanism of Action: ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical signaling pathway in the regulation of blood pressure. ACE plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor angiotensin II. Peptides containing the this compound motif can be designed to act as competitive inhibitors of ACE, blocking the production of angiotensin II and thereby leading to vasodilation and a reduction in blood pressure.
Caption: Renin-Angiotensin System and ACE Inhibition by a Pro-Val Peptide.
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of this compound into a target peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling:
-
Activate the C-terminal amino acid (e.g., Fmoc-Val-OH) using a coupling reagent (e.g., HBTU/DIPEA in DMF).
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
To incorporate the Pro-Val motif, couple Fmoc-Pro-OH followed by Fmoc-Val-OH in successive cycles.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a dry powder.
Protocol for In Vitro ACE Inhibition Assay
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a synthesized peptide containing the this compound motif against ACE.
Caption: Experimental Workflow for an In Vitro ACE Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl).
-
Reconstitute ACE enzyme in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Abz-Gly-Phe(NO2)-Pro).
-
Prepare serial dilutions of the test peptide and a known ACE inhibitor (e.g., Captopril) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 20 µL of the test peptide dilutions, positive control, or buffer (negative control).
-
Add 20 µL of the ACE enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each peptide concentration using the formula: % Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)] * 100
-
Plot the % Inhibition against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Hypothetical ACE Inhibition Assay Results
The following table presents example data from an ACE inhibition assay comparing a novel peptide containing the this compound motif against a standard inhibitor.
| Compound | IC50 (µM) |
| Test Peptide (contains Pro-Val) | 15.2 |
| Captopril (Positive Control) | 0.02 |
| Scrambled Peptide (Negative Control) | > 1000 |
RP-HPLC Purification Parameters
The following table summarizes typical parameters for the purification of a synthesized peptide.
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 5 µm, 10 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25°C |
References
Application Notes and Protocols for the Purification of H-Pro-Val-OH Synthesized Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the purification of the synthesized dipeptide H-Pro-Val-OH. The successful purification of synthetic peptides is a critical step in research and drug development to ensure the removal of impurities such as truncated sequences, deletion sequences, and by-products from the synthesis and cleavage steps.[1][2] The techniques outlined below, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and Crystallization, are commonly employed to achieve high purity of the target peptide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution purification technique that separates peptides based on their hydrophobicity.[2][3] It is the standard and most widely used method for peptide purification, offering high resolution and efficiency.[1][2]
Application Notes:
For the dipeptide this compound, which possesses a moderate degree of hydrophobicity due to the valine residue, a C18 stationary phase is generally a suitable choice.[3] The mobile phase typically consists of an aqueous solution of an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier, most commonly acetonitrile (B52724) (ACN).[2][3][4] A gradient elution, where the concentration of the organic modifier is gradually increased, is employed to elute the peptide and separate it from impurities.[2][5]
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the crude lyophilized this compound peptide in Mobile Phase A (see below) to a concentration of 10-50 mg/mL.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 21.2 x 150 mm, 5-10 µm particle size, 100-300 Å pore size).[3]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]
-
Flow Rate: 15-25 mL/min (will vary based on column dimensions).
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A typical gradient for a dipeptide like this compound would be a linear gradient from 5% to 45% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on an initial analytical run.
-
-
Purification Procedure:
-
Equilibrate the column with 5% Mobile Phase B for at least 2-3 column volumes.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as optimized.
-
Collect fractions of 2-5 mL throughout the elution of the main peak.
-
-
Post-Purification:
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white, fluffy powder.
-
Data Presentation: RP-HPLC Purification of this compound
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by HPLC) | ~60-70% | >98% |
| Yield | - | 40-60% |
| Retention Time | Varies (broad peak) | Consistent (sharp peak) |
| Molecular Weight (MS) | Confirmed | Confirmed |
Note: Yield can vary significantly depending on the crude purity and the optimization of the purification process.
Workflow Diagram: RP-HPLC Purification
Caption: Workflow for RP-HPLC purification of this compound.
Solid-Phase Extraction (SPE)
SPE is a rapid and economical technique for sample clean-up and partial purification.[6][7][8] It is particularly useful for removing salts and other highly polar or non-polar impurities before a final high-resolution purification step like RP-HPLC.[9]
Application Notes:
For this compound, a reversed-phase SPE cartridge (e.g., C18) is appropriate. The principle is similar to RP-HPLC, where the peptide is retained on the solid phase and impurities are washed away. The purified peptide is then eluted with a higher concentration of organic solvent.[10] This technique is excellent for desalting the peptide sample after synthesis and cleavage.
Experimental Protocol: SPE Purification
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge (e.g., 500 mg) with one column volume of methanol.
-
Equilibrate the cartridge with two column volumes of Mobile Phase A (0.1% TFA in water).
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A.
-
Load the sample onto the conditioned SPE cartridge.
-
Collect the flow-through and reload it onto the cartridge to maximize binding.[10]
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of Mobile Phase A to remove salts and polar impurities.
-
-
Elution:
-
Elute the this compound peptide with 1-2 column volumes of an appropriate elution buffer (e.g., 50% acetonitrile in 0.1% TFA in water). The optimal acetonitrile concentration should be determined empirically.
-
A stepwise gradient of increasing organic solvent can be used for better separation.
-
-
Post-Elution:
-
Analyze the eluted fraction by analytical RP-HPLC to confirm the presence and purity of the peptide.
-
Lyophilize the purified fraction.
-
Data Presentation: SPE Purification of this compound
| Parameter | Crude Peptide | SPE Purified Peptide |
| Purity (by HPLC) | ~60-70% | ~80-90% |
| Yield | - | 70-90% |
| Salt Content | High | Significantly Reduced |
Workflow Diagram: SPE Purification
Caption: Workflow for SPE purification of this compound.
Crystallization
Crystallization is a purification technique that can yield very high-purity solid material.[11][12] For small peptides, it can be an effective method to remove impurities and obtain a crystalline solid form, which is advantageous for stability and handling.[12]
Application Notes:
The crystallization of a small, flexible dipeptide like this compound can be challenging.[11] Success depends on factors such as peptide concentration, pH, temperature, and the choice of solvent/anti-solvent systems.[12] A common method for small peptide crystallization is slow evaporation or vapor diffusion.[11][13]
Experimental Protocol: Slow Evaporation Crystallization
-
Solubility Screening:
-
Determine the solubility of the purified this compound in various solvents (e.g., water, ethanol, isopropanol, acetone) and solvent mixtures.
-
-
Preparation of a Saturated Solution:
-
Dissolve the peptide in a suitable solvent or solvent mixture at a concentration close to its saturation point. Gentle warming may be necessary to increase solubility.
-
-
Crystallization:
-
Filter the saturated solution through a 0.22 µm filter into a clean crystallization dish or vial.
-
Cover the container with a lid or parafilm with small perforations to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant, controlled temperature (e.g., 4°C or room temperature).
-
-
Crystal Harvesting:
-
Monitor the container for crystal formation over several days to weeks.
-
Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Wash the crystals with a small amount of a solvent in which the peptide has low solubility (an anti-solvent) to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
Data Presentation: Crystallization of this compound
| Parameter | Before Crystallization | After Crystallization |
| Purity (by HPLC) | >98% | >99.5% |
| Yield | - | 50-80% (highly variable) |
| Physical Form | Amorphous Powder | Crystalline Solid |
| Moisture Content | Variable | Low |
Logical Relationship Diagram: Crystallization
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology | Semantic Scholar [semanticscholar.org]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. cambrex.com [cambrex.com]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Solid-Phase Peptide Synthesis (SPPS), with a specific focus on improving the coupling efficiency of the sterically hindered H-Pro-Val-OH dipeptide.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound and offers systematic solutions.
Issue 1: Low Coupling Efficiency of Proline to Valine
-
Symptom: A positive Kaiser test (blue or purple beads) after the coupling of Fmoc-Pro-OH to the resin-bound Valine, indicating the presence of unreacted free amines.[1][2] Analysis by HPLC-MS of a test cleavage may show a significant peak corresponding to the deletion sequence (peptide without Proline).[1][3]
-
Probable Cause 1: Steric Hindrance. The coupling between Proline and Valine is notoriously difficult due to the steric hindrance posed by the bulky side chain of Valine and the secondary amine nature of Proline.[1][4] This slows down the reaction kinetics, often leading to incomplete coupling under standard conditions.[1]
-
Solution 1.1: Optimize Coupling Reagent. Standard carbodiimide (B86325) reagents like DCC or DIC may not be potent enough for this sterically demanding coupling.[5] It is recommended to switch to a more powerful in-situ activating reagent.
-
Aminium/Uronium Salts: Reagents like HATU, HCTU, or COMU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[5][6][7] HATU is particularly effective for sterically hindered amino acids.[6]
-
Phosphonium (B103445) Salts: Reagents such as PyBOP or PyAOP are also highly recommended and do not pose the risk of guanidinylation of the N-terminus, a potential side reaction with excess uronium/aminium reagents.[5][7]
-
-
Solution 1.2: Increase Reaction Time and Temperature. To counteract the slow reaction rate caused by steric hindrance, increasing the coupling time is a common strategy.[5] Extending the reaction from the standard 1-2 hours to overnight can be beneficial.[5] Gentle heating (e.g., to 30-50°C) can also help overcome the activation energy, but must be done cautiously to minimize the risk of racemization.[1][5] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion rapidly by utilizing microwave energy for heating.[5]
-
Solution 1.3: Perform a Double Coupling. If a single coupling is incomplete, performing a second coupling with a fresh solution of activated Fmoc-Pro-OH is a straightforward and effective strategy to drive the reaction to completion.[1][7]
-
Probable Cause 2: Peptide Aggregation. Sequences rich in hydrophobic residues like Valine are prone to aggregation on the solid support.[1] This can cause the growing peptide chains to fold, making the N-terminal amine of Valine inaccessible for the incoming Proline.[1][5]
-
Solution 2.1: Improve Solvation. The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation.[5]
-
Solution 2.2: Use Disruption Techniques. Performing the synthesis at an elevated temperature can help to break up aggregates.[3]
Issue 2: Significant Product Loss After Pro-Val Coupling
-
Symptom: Very low peptide loading on the resin after the coupling of Proline and Valine, which can be confirmed by a test cleavage and quantitative analysis.[8]
-
Probable Cause: Diketopiperazine (DKP) Formation. The dipeptide sequence Pro-Val is highly susceptible to intramolecular cyclization to form a diketopiperazine, which cleaves the dipeptide from the resin.[8] This side reaction is initiated after the deprotection of the Fmoc group from Proline, exposing the N-terminal secondary amine which can then attack the ester linkage to the resin.[8]
-
Solution 3.1: Choose a Sterically Hindered Resin. The choice of resin and its linker is critical. Benzyl-type ester linkages, such as those on Wang resin, are particularly prone to DKP formation.[8] Using a more sterically hindered resin, such as a 2-chlorotrityl chloride resin, can help to suppress this side reaction.[8]
-
Solution 3.2: Modify Deprotection and Coupling Protocols.
-
Minimize the time the deprotected N-terminus of Proline is exposed before the next coupling step.[8]
-
Utilize lower concentrations of piperidine (B6355638) for Fmoc deprotection and reduced temperatures to suppress the rate of DKP formation.[8]
-
Couple the subsequent amino acid immediately after the deprotection of Proline.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the this compound coupling?
A1: For sterically hindered couplings like Pro-Val, aminium/uronium salt-based reagents such as HATU, HCTU, and COMU, or phosphonium salt-based reagents like PyBOP are highly recommended over standard carbodiimides (e.g., DIC).[5][6][7] HATU is renowned for its high efficiency and rapid reaction kinetics in such "difficult sequences".[6]
Q2: How can I monitor the completion of the Pro-Val coupling?
A2: The most common method for real-time monitoring is the Kaiser test (ninhydrin test), which detects free primary amines.[1][2] A positive result (blue/purple color) indicates incomplete coupling.[1] However, the Kaiser test is not reliable for the secondary amine of a resin-bound Proline.[2] For a more definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.[1]
Q3: Is a double coupling always necessary for Pro-Val?
A3: A double coupling is a common and effective strategy to ensure the completeness of this difficult coupling.[7] Whether it is necessary depends on the specific reaction conditions, the resin used, and the subsequent amino acid in the sequence. It is advisable to monitor the first coupling and proceed with a second coupling if the reaction is incomplete.[7]
Q4: Can I use heat to improve the coupling efficiency?
A4: Yes, gently increasing the reaction temperature (e.g., to 30-50°C) can improve the reaction rate for sterically hindered couplings.[1] However, this should be done with caution as higher temperatures can increase the risk of side reactions like racemization.[1][5]
Q5: What is the impact of the solvent on the Pro-Val coupling?
A5: The solvent plays a crucial role in solvating the peptide-resin complex and preventing aggregation, which can hinder the coupling reaction.[5] NMP is generally a better solvent than DMF for difficult sequences.[5] In some cases, solvent mixtures or the use of DMSO can be beneficial.[1][9]
Quantitative Data Summary
The following tables summarize the performance of different coupling reagents and strategies for sterically hindered amino acids.
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Activating Species | Relative Reactivity | Notes |
| DIC/HOBt | O-acylisourea | Standard | Cost-effective, but can be insufficient for very hindered residues and may cause racemization.[3][5] |
| HBTU/PyBOP | OBt ester | Moderate to High | Better than carbodiimides, but can be less effective than HATU/HCTU for severely hindered couplings.[5][6] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group.[5][6] |
| HATU | OAt ester | Very High | Highly effective for sterically hindered and N-methylated amino acids due to rapid activation.[6] |
| COMU | OxymaPure ester | Very High | Reactivity is comparable to HATU; based on the non-explosive OxymaPure, making it safer.[6] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Pro-OH to Resin-Bound Valine using HATU
-
Resin Preparation: Following the successful coupling of Fmoc-Val-OH to the resin and subsequent Fmoc deprotection, wash the resin thoroughly with DMF (3-5 times).[7]
-
Reagent Preparation (Pre-activation): In a separate vessel, dissolve Fmoc-Pro-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[5]
-
Activation: Allow the pre-activation to proceed for 1-5 minutes.[5]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.[7] For this difficult coupling, extending the time to overnight may be beneficial.[5]
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[7]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines (from the Valine).[7] A negative result (yellow beads) indicates complete coupling.[7]
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 2-5 for a second coupling.[7]
Protocol 2: Monitoring Coupling Efficiency via Test Cleavage and HPLC Analysis
-
Sample Collection: After the coupling and final washing steps, take a small, weighed aliquot of the dried peptide-resin (10-20 mg).[3]
-
Cleavage: Place the resin in a microcentrifuge tube and add an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[3] Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[3]
-
Peptide Precipitation and Isolation: Filter the cleavage mixture away from the resin beads. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
Sample Preparation for HPLC: Dissolve the dried crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
HPLC Analysis: Analyze the sample using reverse-phase HPLC (RP-HPLC) with UV detection (typically at 210-230 nm) in combination with mass spectrometry (MS).[10]
-
Data Interpretation: The HPLC chromatogram will show peaks corresponding to the desired peptide and any impurities. The MS data will confirm the identity of these peaks. The presence and relative area of a peak corresponding to the deletion sequence (the peptide chain without the coupled Proline) will provide a quantitative measure of the coupling inefficiency.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
Technical Support Center: Optimizing Cleavage of H-Pro-Val-OH from Resin
Welcome to the technical support center for optimizing the cleavage of H-Pro-Val-OH from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and purity of your peptide cleavage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cleavage of this compound from the resin.
Issue 1: Low Yield of this compound After Cleavage
Question: After cleaving my this compound from the resin, the final yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low peptide yield can be attributed to several factors. Here are common causes and their solutions:
-
Incomplete Cleavage: The reaction time may have been insufficient. While standard protocols suggest 1-3 hours, factors like steric hindrance or the specific resin linker might necessitate longer incubation.
-
Solution: Conduct a small-scale trial with a longer cleavage time (e.g., 4 hours) and analyze the resin for any remaining peptide. You can perform a qualitative test like the Kaiser test on the resin beads after cleavage to detect the presence of free primary amines, which would indicate incomplete cleavage.
-
-
Peptide Precipitation in the Cleavage Cocktail: The peptide may have limited solubility in the cleavage mixture.
-
Solution: Try altering the solvent composition of your cleavage cocktail.
-
-
Adsorption to the Resin: The cleaved peptide might be non-covalently interacting with the resin beads.
-
Solution: Ensure you thoroughly wash the resin with fresh trifluoroacetic acid (TFA) after the initial filtration to recover any adsorbed peptide.
-
-
Inefficient Precipitation: The choice and handling of the precipitation solvent are critical.
-
Solution: Use cold methyl tert-butyl ether (MTBE) for precipitation, as it is often more effective than diethyl ether. Use a sufficient volume, typically 8-10 times the volume of the TFA filtrate. If precipitation is slow, storing the mixture at 4°C overnight may improve the yield. After precipitation, check the ether supernatant for any dissolved peptide. If present, it can be recovered by evaporating the ether.[1][2]
-
Issue 2: Presence of Impurities in the Crude this compound
Question: My HPLC analysis of the crude this compound shows significant impurities. What are the likely side reactions and how can I minimize them?
Answer: The presence of impurities is often due to side reactions during cleavage. For this compound, the primary concern is diketopiperazine (DKP) formation.
-
Diketopiperazine (DKP) Formation: The N-terminal proline makes the dipeptide particularly susceptible to intramolecular cyclization to form the cyclic dipeptide, cyclo(Pro-Val). This is a common side reaction for peptides with proline at the second position.[3][4]
-
Solution:
-
Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin can significantly reduce DKP formation due to the steric hindrance provided by the trityl group.[5][6]
-
Cleavage Conditions: Employing milder cleavage conditions can also suppress this side reaction. For 2-CTC resin, a cleavage cocktail with a low percentage of TFA (1-5%) in dichloromethane (B109758) (DCM) is effective.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: Which resin is best for synthesizing this compound?
A1: For a C-terminal carboxylic acid peptide like this compound, both Wang resin and 2-chlorotrityl chloride (2-CTC) resin are suitable. However, to minimize the risk of diketopiperazine formation, 2-CTC resin is the recommended choice .[5][6] Its high acid lability allows for cleavage under very mild conditions, which helps to suppress this side reaction.[5][7]
Q2: What is the optimal cleavage cocktail for this compound?
A2: The optimal cleavage cocktail depends on the resin used:
-
For 2-Chlorotrityl Chloride (2-CTC) Resin: A mild cleavage cocktail is preferred to minimize diketopiperazine formation and preserve the integrity of the peptide. A mixture of 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is highly effective.[5][6] Greener solvent alternatives to DCM, such as anisole (B1667542) or 1,3-dimethoxybenzene (B93181) with 2% TFA, have also been proposed.[8]
-
For Wang Resin: A stronger cleavage cocktail is required. A standard and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) .[6]
Q3: Why are scavengers necessary in the cleavage cocktail?
A3: During cleavage, reactive carbocations are generated from the resin linker. These can lead to unwanted modifications of the peptide. Scavengers are added to "trap" these reactive species. For a simple dipeptide like this compound without sensitive residues like Cys, Met, or Trp, water and TIS are generally sufficient scavengers.
Q4: How can I monitor the efficiency of the cleavage reaction?
A4: The most common and effective method for monitoring cleavage efficiency is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[9] By analyzing a small aliquot of the cleavage solution, you can quantify the amount of peptide released from the resin.
Data Presentation
Table 1: Comparison of Resins for this compound Synthesis
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Key Considerations for this compound |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions.[6] | 0.3 - 1.6+ | Generally high, especially for protected fragments. | High | Recommended to minimize diketopiperazine formation.[5][6] |
| Wang Resin | Peptides with a C-terminal carboxylic acid.[6] | 0.3 - 1.0 | 50 - 90 | Moderate to High | Higher risk of diketopiperazine formation compared to 2-CTC resin. |
Experimental Protocols
Protocol 1: Cleavage of this compound from 2-Chlorotrityl Chloride (2-CTC) Resin
Objective: To cleave this compound from 2-CTC resin with minimal side reactions.
Materials:
-
This compound-loaded 2-CTC resin (dried)
-
Cleavage Cocktail: 2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Cold methyl tert-butyl ether (MTBE)
-
Reaction vessel
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin twice with a small amount of fresh cleavage cocktail and combine the filtrates.
-
In a centrifuge tube, add 8-10 volumes of cold MTBE.
-
Slowly add the combined filtrate to the cold MTBE while gently vortexing to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the supernatant.
-
Wash the peptide pellet twice with cold MTBE.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of this compound from Wang Resin
Objective: To cleave this compound from Wang resin.
Materials:
-
This compound-loaded Wang resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold methyl tert-butyl ether (MTBE)
-
Reaction vessel
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add 8-10 volumes of cold MTBE.
-
Slowly add the combined filtrate to the cold MTBE while gently vortexing to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the supernatant.
-
Wash the peptide pellet twice with cold MTBE.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: HPLC Analysis of Crude this compound
Objective: To assess the purity of the cleaved this compound.
Materials:
-
Crude this compound
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Dissolve a small amount of the crude peptide in Mobile Phase A (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 214 nm or 220 nm.
-
Analyze the resulting chromatogram to determine the purity of the this compound by calculating the relative peak area of the main product.
Visualizations
Caption: Workflow for the cleavage and isolation of this compound.
Caption: Troubleshooting guide for low cleavage yield.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: H-Pro-Val-OH Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of H-Pro-Val-OH synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the this compound dipeptide?
The synthesis of this compound presents two primary challenges. Firstly, the valine residue is a β-branched amino acid, and its bulky side chain creates significant steric hindrance. This can slow down the coupling reaction and lead to incomplete formation of the peptide bond.[1] Secondly, dipeptides containing proline at the N-terminus are highly susceptible to intramolecular cyclization, forming a stable six-membered ring known as a 2,5-diketopiperazine (DKP).[2][3] This side reaction can lead to premature cleavage of the dipeptide from the solid support in solid-phase synthesis or occur during the deprotection step in solution-phase synthesis, significantly reducing the final yield.[2][3]
Q2: Which coupling reagent is most effective for the Pro-Val bond formation?
For difficult couplings involving sterically hindered amino acids like valine, uronium or aminium salt-based reagents such as HATU, HCTU, and COMU are highly recommended due to their ability to form highly reactive esters.[1][4] HATU is often preferred for its high reactivity and its ability to minimize racemization.[1][5][6] COMU is also a highly efficient and safer alternative to HOBt-based reagents.[4][6][7] While carbodiimide (B86325) reagents like DCC or EDC can be used, they are generally less effective for such sterically demanding couplings and often require additives like HOBt or HOAt to suppress side reactions.[8]
Q3: How can I minimize diketopiperazine (DKP) formation?
Several strategies can be employed to minimize DKP formation. In solid-phase peptide synthesis (SPPS), using a 2-chlorotrityl chloride resin is preferred when proline is one of the first two residues, as its steric bulk inhibits DKP formation.[9] For both solid-phase and solution-phase synthesis, minimizing the time the N-terminal amine of proline is deprotected before the subsequent coupling reaction is crucial. A simultaneous deprotection-coupling procedure, where the coupling reagent is present during the deprotection step, can effectively trap the reactive N-terminal amine before it cyclizes.[10]
Q4: What is the recommended method for N-Boc deprotection of the dipeptide?
The most common and effective method for removing the Boc protecting group from Boc-Pro-Val-OH is treatment with trifluoroacetic acid (TFA).[11][12] A solution of 20-50% TFA in an anhydrous solvent like dichloromethane (B109758) (DCM) is typically used. The reaction is usually fast and occurs at room temperature.[11][13] It is important to remove all residual TFA after the reaction, which can be achieved by co-evaporation with a solvent like toluene (B28343).
Q5: What is the best way to purify the final this compound product?
Purification of the final dipeptide can be achieved through recrystallization.[14][15] The choice of solvent system is critical and often involves a solvent in which the dipeptide is soluble (e.g., water or methanol) and a less polar solvent in which it is sparingly soluble (e.g., ethanol, isopropanol, or diethyl ether) to induce crystallization.[16][17] The process involves dissolving the crude product in a minimal amount of the hot soluble solvent, followed by slow cooling and the gradual addition of the less soluble solvent to promote the formation of pure crystals.[14][15]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or no product yield | Incomplete coupling due to steric hindrance of valine. | - Use a more powerful coupling reagent like HATU or COMU. - Increase the equivalents of the activated amino acid and coupling reagent. - Perform a "double coupling" by repeating the coupling step with fresh reagents.[4] - Consider microwave-assisted synthesis to enhance reaction kinetics.[1] |
| Significant diketopiperazine (DKP) formation. | - Minimize the time between the deprotection of the proline's N-terminus and the subsequent coupling step. - In SPPS, use a 2-chlorotrityl chloride resin.[9] - For solution-phase, consider a one-pot deprotection and cyclization approach.[18] | |
| Incomplete N-terminal Boc deprotection. | - Ensure complete removal of the Boc group by monitoring the reaction with TLC or LC-MS. - If necessary, extend the reaction time with TFA or use a higher concentration of TFA.[11] | |
| Presence of multiple spots on TLC or peaks in LC-MS | Formation of deletion sequences (missing valine). | - Optimize the coupling strategy as described above. - After an incomplete coupling, cap any unreacted amines with acetic anhydride (B1165640) to prevent further reactions.[1] |
| Racemization leading to diastereomers. | - Use a coupling reagent known for low racemization, such as HATU or COMU.[1][4] - Avoid strong, unhindered bases; use a sterically hindered base like N,N-diisopropylethylamine (DIPEA).[1] - Minimize the pre-activation time of the amino acid.[4] - Avoid high reaction temperatures.[1] | |
| Presence of unreacted starting materials. | - Ensure the correct stoichiometry of reagents. - Check the purity and reactivity of the starting materials and reagents. | |
| Difficulty in purifying the final product | Poor solubility of the crude product. | - Screen different solvent systems for recrystallization. Common choices include water/ethanol, water/isopropanol, or methanol/diethyl ether.[16][17] - The solubility of amino acids and small peptides is often pH-dependent; adjusting the pH might improve solubility in aqueous solutions.[16] |
| Product oiling out instead of crystallizing. | - Ensure slow cooling during recrystallization. - Try adding the anti-solvent (less soluble solvent) very slowly to the dissolved product solution. - Scratch the inside of the flask with a glass rod to induce crystallization. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Reagent Type | Additive | Relative Coupling Efficiency | Risk of Racemization | Notes |
| HATU | Uronium/Aminium Salt | HOAt | Very High | Low | Highly recommended for difficult couplings; forms a more reactive OAt-ester.[1][5][19] |
| HBTU | Uronium/Aminium Salt | HOBt | High | Moderate | Generally less efficient than HATU, with a slightly higher risk of racemization.[5][6] |
| COMU | Uronium Salt | OxymaPure | Very High | Low | High reactivity, safer alternative to HOBt/HOAt-based reagents, and byproducts are water-soluble.[4][6][7] |
| PyBOP | Phosphonium Salt | HOBt | High | Moderate | Effective, but the byproduct (HMPA) is carcinogenic. |
| DCC/DIC | Carbodiimide | HOBt/HOAt | Moderate | Moderate to High | Less effective for sterically hindered couplings; requires an additive to suppress racemization.[8] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-Pro-Val-OH
-
Materials:
-
Boc-Pro-OH
-
H-Val-OMe·HCl (Valine methyl ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
1 M Hydrochloric acid (HCl)
-
-
Coupling Procedure: a. To a round-bottom flask, add Boc-Pro-OH (1.0 eq), H-Val-OMe·HCl (1.0 eq), and HATU (1.05 eq). b. Dissolve the solids in a minimal amount of anhydrous DMF. c. Cool the solution to 0 °C in an ice bath. d. Slowly add DIPEA (2.5 eq) to the stirred solution. e. Allow the reaction to warm to room temperature and stir for 2-4 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. g. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Pro-Val-OMe.
-
Saponification (Ester Hydrolysis): a. Dissolve the crude Boc-Pro-Val-OMe in a mixture of THF and water (e.g., 3:1 v/v). b. Cool the solution to 0 °C. c. Add an aqueous solution of LiOH (1.5 eq) dropwise. d. Stir the reaction at room temperature for 1-3 hours, monitoring by TLC. e. Once the reaction is complete, remove the THF under reduced pressure. f. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. g. Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. h. Extract the product with ethyl acetate (3x). i. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude Boc-Pro-Val-OH.
Protocol 2: N-Boc Deprotection of Boc-Pro-Val-OH
-
Materials:
-
Crude Boc-Pro-Val-OH
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Toluene
-
Cold diethyl ether
-
-
Deprotection Procedure: a. Dissolve the crude Boc-Pro-Val-OH in anhydrous DCM (concentration of 0.1-0.5 M). b. Cool the solution to 0 °C in an ice bath. c. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[11] d. Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. e. Monitor the reaction by TLC until the starting material is consumed. f. Remove the solvent and excess TFA under reduced pressure. g. Add toluene to the residue and evaporate under reduced pressure (repeat 2-3 times) to ensure complete removal of residual TFA. h. The resulting crude this compound·TFA salt can be purified by recrystallization.
Protocol 3: Purification of this compound by Recrystallization
-
Materials:
-
Crude this compound·TFA salt
-
Methanol
-
Diethyl ether
-
-
Recrystallization Procedure: a. Dissolve the crude dipeptide in a minimal amount of hot methanol. b. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. c. To the clear solution, slowly add cold diethyl ether dropwise with stirring until the solution becomes faintly cloudy. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether. f. Dry the purified this compound crystals under vacuum.
Visualizations
Caption: Solution-phase synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 10. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mt.com [mt.com]
- 15. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: H-Pro-Val-OH Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the dipeptide H-Pro-Val-OH in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a loss of purity over time. What is the likely cause?
The primary cause of instability for this compound in solution is intramolecular cyclization, which leads to the formation of a cyclic dipeptide known as cyclo(Pro-Val) or Pro-Val diketopiperazine (DKP). This is a common degradation pathway for peptides with a proline residue at the second position from the N-terminus.[1][2][3] This cyclization involves the nucleophilic attack of the N-terminal amine on the amide carbonyl group, resulting in the cleavage of the peptide bond and the formation of a stable six-membered ring.
Q2: What factors influence the rate of diketopiperazine (DKP) formation?
Several factors can accelerate the degradation of this compound into its DKP form:
-
pH: The rate of DKP formation is significantly pH-dependent. The unprotonated form of the N-terminal amino group is more reactive.[1] Therefore, neutral to slightly alkaline conditions (pH > 6) generally favor cyclization. In contrast, at very acidic pH (below 3) or highly alkaline pH (above 8), the DKP itself can undergo hydrolysis back to the linear dipeptide, although the initial formation is still a concern.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the formation of DKPs.[1] For optimal stability, solutions should be kept at low temperatures.
-
Solvent: The choice of solvent can impact stability. While aqueous buffers are common, the presence of certain organic co-solvents may influence the conformation of the dipeptide and affect the rate of cyclization.
-
Buffer Species: Some buffer components can act as catalysts. For instance, phosphate (B84403) and glycine (B1666218) buffers have been shown to exhibit general base catalysis in the formation of DKPs for some peptides.[1]
Q3: How can I minimize the degradation of my this compound solution?
To enhance the stability of your this compound solution, consider the following recommendations:
-
Storage Conditions: Store lyophilized peptide at -20°C or colder, protected from light and moisture.[4] For solutions, prepare them fresh whenever possible. If storage in solution is necessary, use sterile buffers at a slightly acidic pH (pH 5-6), aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[4]
-
pH Optimization: Maintain the pH of the solution in a slightly acidic range (e.g., pH 3-5) to minimize the rate of DKP formation.[5]
-
Temperature Control: Perform experiments at the lowest practical temperature to reduce the degradation rate.
Q4: How can I detect and quantify the degradation of this compound?
Several analytical techniques can be employed to monitor the stability of this compound and quantify the formation of cyclo(Pro-Val):
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for separating this compound from its DKP degradation product. A stability-indicating HPLC method can be developed to quantify the purity of the peptide and the amount of degradant formed over time.[1][6][7]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry can be used to identify the degradation products by their mass-to-charge ratio, confirming the presence of cyclo(Pro-Val).[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the degradation process in solution by observing the appearance of new signals corresponding to the DKP and the disappearance of signals from the linear peptide.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of parent peptide peak in HPLC. | Intramolecular cyclization to form cyclo(Pro-Val) diketopiperazine (DKP). | Analyze the sample for a new, typically more hydrophobic, peak corresponding to the DKP. Confirm the identity of the new peak using LC-MS. |
| Precipitation or cloudiness in the solution. | Poor solubility at the chosen pH or aggregation. While this compound is generally soluble, changes in pH near its isoelectric point can reduce solubility. Aggregation is less common for dipeptides but can be influenced by concentration and buffer conditions. | Adjust the pH of the solution. Consider using a different buffer system or adding a small percentage of an organic co-solvent like acetonitrile (B52724) or DMSO if compatible with your experiment.[13][14][15] |
| Inconsistent results between experimental replicates. | Degradation of the stock solution over the course of the experiments. | Prepare fresh stock solutions for each experiment or aliquot the stock solution and store it at -80°C to minimize degradation from repeated freeze-thaw cycles and time at room temperature.[4] |
| Low recovery of the peptide from the solution. | Adsorption to plasticware. Hydrophobic peptides can adsorb to the surface of some plastics. | Use low-adsorption polypropylene (B1209903) tubes or glass vials for storing peptide solutions, especially when working with dilute concentrations. |
Quantitative Data on Dipeptide Stability
| pH | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 5.0 | 0.001 | 693 |
| 6.0 | 0.005 | 139 |
| 7.0 | 0.025 | 28 |
| 8.0 | 0.050 | 14 |
Data is illustrative and based on studies of a model proline-containing peptide (Phe-Pro-p-nitroaniline) which also undergoes DKP formation. The rates are highly dependent on the specific amino acid sequence.[1]
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized to achieve baseline separation between this compound and cyclo(Pro-Val).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Sample Preparation: Dissolve this compound in the desired buffer or solvent at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Study: To confirm the method is stability-indicating, subject the this compound solution to stress conditions (e.g., heat at 70°C, acidic and basic conditions) to generate the degradation product.[16][17][18] Inject the stressed sample to ensure the degradation product is well-separated from the parent peptide peak.
Mass Spectrometry Analysis for Degradation Product Identification
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to an LC system.
-
LC Method: Use the stability-indicating HPLC method described above.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Mass Range: Scan a mass range that includes the expected molecular weights of this compound (C₁₀H₁₈N₂O₃, MW: 214.26 g/mol ) and cyclo(Pro-Val) (C₁₀H₁₆N₂O₂, MW: 196.25 g/mol ).
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ions. Tandem MS (MS/MS) can be used to fragment the ions and confirm their structures.
-
-
Sample Preparation: Prepare samples as for the HPLC analysis.
Visualizations
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Phosphate buffer effects on thermal stability and H2O2-resistance of horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. leukocare.com [leukocare.com]
- 16. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. Protein Forced Degradation Studies [intertek.com]
- 18. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations [ouci.dntb.gov.ua]
Technical Support Center: Mass Spectrometry Analysis of H-Pro-Val-OH
Welcome to the technical support center for the mass spectrometry analysis of the dipeptide H-Pro-Val-OH. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the mass spectrometry analysis of this compound.
Category 1: Signal Intensity and Detection Issues
Question: I am observing a weak or no signal for my this compound sample. What are the potential causes and solutions?
Answer: Several factors can contribute to poor signal intensity for small, polar dipeptides like this compound. Here are some common causes and troubleshooting steps:
-
Poor Retention on Reverse-Phase Columns: this compound is a relatively polar molecule and may exhibit poor retention on standard C18 columns, leading to it eluting in the void volume with other unretained compounds, which can cause ion suppression.
-
Inefficient Ionization: While electrospray ionization (ESI) is a soft ionization technique suitable for peptides, the efficiency can be sample-dependent.[3]
-
Solution: Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows. Ensure the mobile phase pH is appropriate to promote protonation (e.g., using 0.1% formic acid).
-
-
Sample Preparation Issues: Contaminants from sample preparation, such as salts or detergents, can interfere with ionization and suppress the signal.[4][5]
-
Solution: Ensure proper desalting of the sample. Use high-purity solvents and reagents. If the sample is in a complex matrix, consider solid-phase extraction (SPE) for cleanup.
-
Category 2: Fragmentation and Spectral Interpretation
Question: My MS/MS spectrum for this compound shows poor fragmentation or unexpected fragments. What could be the reason?
Answer: The fragmentation of proline-containing peptides can be unique due to the rigid structure of the proline residue.
-
Proline's Influence on Fragmentation: The presence of proline can lead to preferential cleavage at the N-terminal side of the proline residue, resulting in a dominant b-ion or a weak or absent y-ion.[6]
-
Solution: Adjust collision energy (CE) settings. A stepwise increase in CE can help to promote other fragmentation pathways.
-
-
In-source Fragmentation: Peptides can sometimes fragment in the ion source before reaching the mass analyzer, especially at higher source temperatures or cone voltages. This can complicate the MS1 spectrum and reduce the abundance of the precursor ion for MS/MS.
-
Solution: Optimize in-source conditions by reducing the cone voltage and source temperature to minimize premature fragmentation.
-
-
Low Collision Energy: Insufficient collision energy will result in poor fragmentation.
-
Solution: Perform a collision energy optimization study to determine the optimal CE value for generating a rich fragmentation spectrum for this compound.
-
Question: What are the expected b and y fragment ions for this compound?
Answer: For the dipeptide this compound, the expected singly charged b and y ions from collision-induced dissociation (CID) are:
-
b-ions: These ions contain the N-terminus.
-
b₁: Cleavage after Proline.
-
-
y-ions: These ions contain the C-terminus.
-
y₁: Cleavage after Proline.
-
The theoretical m/z values for these fragments are provided in the quantitative data table below.
Category 3: Adduct Formation
Question: I am observing multiple peaks in my mass spectrum that do not correspond to my target analyte. What are these, and how can I minimize them?
Answer: These additional peaks are likely adducts, which are ions formed when the target molecule associates with other ions present in the sample or mobile phase.
-
Common Adducts: In ESI-MS, common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). These are often observed in addition to the protonated molecule ([M+H]⁺). The presence of these adducts can complicate the spectrum and reduce the intensity of the desired protonated molecule.
-
Solution: Use high-purity solvents and glassware to minimize sodium and potassium contamination. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to promote the formation of the protonated molecule over salt adducts.
-
Quantitative Data Summary
The following table summarizes the theoretical monoisotopic m/z values for the expected precursor and fragment ions of this compound in positive ionization mode.
| Ion Type | Sequence | Chemical Formula | Monoisotopic Mass (Da) | m/z ([M+H]⁺) |
| Precursor | Pro-Val | C₁₀H₁₈N₂O₃ | 214.1317 | 215.1390 |
| b-ions | ||||
| b₁ | Pro | C₅H₈NO | 98.0606 | 98.0606 |
| y-ions | ||||
| y₁ | Val | C₅H₁₂NO₂ | 118.0868 | 118.0868 |
Note: The m/z values are calculated for singly charged ions.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as water or a mixture of water and acetonitrile (B52724) (50:50 v/v) with 0.1% formic acid.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point. If retention is poor, consider a polar-embedded or HILIC column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A fast gradient may be necessary for this small peptide. For example:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-8 min: 95-2% B
-
8-10 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MS1 Scan Range: m/z 50-500
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA)
-
Select the precursor ion at m/z 215.14 for fragmentation.
-
Collision Gas: Argon
-
Collision Energy: Perform a collision energy ramp (e.g., 10-30 eV) to identify the optimal energy for producing informative fragment ions.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for this compound mass spectrometry analysis.
References
- 1. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bumc.bu.edu [bumc.bu.edu]
Best practices for handling and storing H-Pro-Val-OH
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the dipeptide H-Pro-Val-OH. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Prolyl-Valine, is a dipeptide composed of the amino acids proline and valine. It serves as a substrate for human kidney prolinase (prolyl dipeptidase) and can be used in biochemical analysis and as a catalyst in certain chemical reactions, such as the Michael addition.
Q2: What are the general recommendations for storing lyophilized this compound powder?
For optimal stability, lyophilized this compound should be stored in a tightly sealed container in a freezer at or below -20°C.[1] For long-term storage, temperatures of -80°C are recommended. To prevent degradation from moisture, it is advisable to store the peptide in a desiccator.
Q3: How should I handle the lyophilized this compound powder before use?
Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air. To prevent this, allow the vial to warm to room temperature in a desiccator before opening. Weigh the desired amount of peptide quickly and reseal the container tightly.
Q4: What is the best way to dissolve this compound?
The solubility of this compound can be influenced by its amino acid composition. Based on its structure, it is expected to have good solubility in water and other polar solvents. For initial solubilization, sterile, distilled water is a good starting point. If solubility is limited, the use of a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be effective. Sonication can also aid in dissolution.
Q5: How should I store this compound solutions?
For short-term storage, peptide solutions can be kept at 4°C for a few days. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Troubleshooting Guides
Problem: The lyophilized this compound powder appears clumpy or has absorbed moisture.
-
Potential Cause: Improper storage or handling, leading to exposure to humidity.
-
Solution: While the peptide may still be usable, its effective concentration will be lower than expected due to the absorbed water. For accurate concentration, it is best to use a fresh, properly stored vial. To prevent this in the future, always allow the vial to reach room temperature in a desiccator before opening and store it with a desiccant.
Problem: this compound is difficult to dissolve in aqueous buffer.
-
Potential Cause 1: The pH of the buffer is close to the isoelectric point (pI) of the peptide, where its net charge is zero, minimizing solubility.
-
Solution 1: Adjust the pH of the buffer to be at least one to two units away from the pI. For this compound, which has a theoretical pI around 6.0, using a buffer with a pH below 5 or above 7 should improve solubility.
-
Potential Cause 2: The peptide has a tendency to aggregate.
-
Solution 2: First, dissolve the peptide in a small amount of a compatible organic solvent like DMSO. Then, slowly add this stock solution to your aqueous buffer while gently vortexing. Sonication can also help to break up aggregates.
Problem: The this compound solution becomes cloudy or shows precipitation over time.
-
Potential Cause: Peptide aggregation or degradation. Proline-containing peptides are generally more resistant to degradation, but aggregation can still occur, especially at high concentrations or during freeze-thaw cycles.[2]
-
Solution: Prepare fresh solutions whenever possible. If storage is necessary, filter the solution through a 0.22 µm filter before aliquoting and freezing. When thawing, do so quickly and keep the solution on ice.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Appearance | White to off-white powder |
| Theoretical Isoelectric Point (pI) | ~6.0 |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Years | Store in a desiccator, protected from light. |
| -80°C | Long-term (Years) | Store in a desiccator, protected from light. | |
| In Solution | 4°C | Short-term (Days) | Use sterile buffer; avoid microbial contamination. |
| -20°C | Months | Aliquot to avoid freeze-thaw cycles. | |
| -80°C | Months to a Year | Aliquot to avoid freeze-thaw cycles. |
Table 3: Solubility of this compound in Common Solvents
| Solvent | Solubility | Remarks |
| Water | Soluble | A good starting solvent for reconstitution. |
| DMSO (Dimethyl Sulfoxide) | Soluble | Useful for preparing concentrated stock solutions. |
| PBS (Phosphate-Buffered Saline), pH 7.4 | Expected to be soluble | Adjust pH if precipitation occurs. |
| TRIS Buffer | Expected to be soluble | Adjust pH if precipitation occurs. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
-
Vial of lyophilized this compound
-
Appropriate solvent (e.g., sterile, nuclease-free water or DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the desired volume of solvent to achieve the target concentration.
-
Gently vortex the vial to dissolve the peptide. If the peptide does not readily dissolve, sonicate the vial in a water bath for short intervals (e.g., 10-15 seconds), allowing it to cool on ice in between to prevent heating.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the solution into sterile, single-use microcentrifuge tubes and store at the appropriate temperature (-20°C or -80°C).
Protocol 2: Prolidase Activity Assay using this compound
This protocol is adapted from general methods for assaying prolidase activity and may require optimization for specific experimental conditions.[3][4][5][6][7][8]
Principle:
Prolidase hydrolyzes the dipeptide this compound, releasing proline and valine. The released proline can be quantified using a colorimetric assay with ninhydrin (B49086). The intensity of the color produced is proportional to the amount of proline released, and thus to the prolidase activity.
Materials:
-
This compound substrate solution (e.g., 50 mM in assay buffer)
-
Prolidase enzyme preparation (e.g., purified enzyme or cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl₂)
-
Trichloroacetic acid (TCA) solution (e.g., 0.45 M)
-
Glacial acetic acid
-
Ninhydrin reagent (e.g., 2.5% w/v in a mixture of glacial acetic acid and 6 M phosphoric acid)
-
L-Proline standards (for generating a standard curve)
-
Microplate reader or spectrophotometer
Methodology:
-
Enzyme Activation (if necessary): Pre-incubate the prolidase enzyme preparation in the assay buffer at 37°C for a specified time (e.g., 15-30 minutes) to allow for activation by Mn²⁺.
-
Reaction Initiation: In a microcentrifuge tube, add the pre-activated enzyme solution to the this compound substrate solution. The final substrate concentration should be optimized, but a starting point could be 5-10 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an equal volume of TCA solution.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Color Development: Transfer an aliquot of the supernatant to a new tube. Add glacial acetic acid and the ninhydrin reagent.
-
Heating: Heat the mixture at 100°C for 60 minutes.
-
Cooling: Cool the tubes on ice.
-
Measurement: Measure the absorbance of the solution at 515 nm.
-
Quantification: Determine the concentration of proline released by comparing the absorbance to a standard curve generated with known concentrations of L-proline.
-
Calculation of Activity: Express the prolidase activity in terms of the amount of proline released per unit time per amount of enzyme (e.g., µmol/min/mg protein).
Visualizations
Caption: Experimental workflow for a prolidase activity assay using this compound.
Caption: Troubleshooting flowchart for common issues with this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity and pH dependence for acylproline cleavage by prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doras.dcu.ie [doras.dcu.ie]
Avoiding racemization during H-Pro-Val-OH activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the activation and coupling of the dipeptide H-Pro-Val-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the activation of this compound?
A1: Racemization during peptide coupling typically occurs through the formation of a planar oxazolone (B7731731) intermediate from the activated carboxylic acid of the N-protected amino acid. However, proline is a secondary amino acid, and its structure prevents the formation of an oxazolone. In the case of proline-containing peptides, racemization can still occur through a process of enolization, where a proton is abstracted from the α-carbon of the activated amino acid, leading to a loss of stereochemical integrity. The choice of coupling reagent, base, solvent, and temperature all play a critical role in the extent of racemization.
Q2: Why is the Pro-Val sequence particularly susceptible to certain side reactions?
A2: The Pro-Val sequence can be challenging due to the steric hindrance of the valine residue and the unique conformational properties of proline. This can lead to slower coupling reactions, which in turn can increase the time the activated species is susceptible to racemization. Additionally, diketopiperazine formation is a common side reaction at the dipeptide stage, especially when proline is one of the first two residues in a solid-phase peptide synthesis (SPPS).
Q3: Which coupling reagents are recommended for minimizing racemization when activating this compound?
A3: For the this compound dipeptide, the choice of coupling reagent is critical. Based on available data for similar sequences, methods that avoid strong bases and highly reactive intermediates are preferable.
-
Carbodiimides with Additives: Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure is a highly recommended system.[1][2] OxymaPure has been shown to be a superior additive to HOBt in suppressing racemization.[3]
-
Onium Salts: Uronium/aminium salt reagents such as HATU and HCTU are generally very efficient and lead to low levels of racemization due to their high reactivity, which promotes rapid amide bond formation.[4][5] Phosphonium salts like PyBOP are also a good option.[6][7]
-
Activated Esters: The use of pre-formed N-hydroxysuccinimide (HOSu) or p-nitrophenyl (ONp) esters of Z-Pro-Val-OH has been shown to result in almost no racemization.[8]
Q4: Is HOBt always a good choice to suppress racemization with proline-containing peptides?
A4: Surprisingly, no. While 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used and effective racemization suppressant in many peptide couplings, it has been shown to catalyze the racemization of proline phenacyl esters when used with a water-soluble carbodiimide (B86325) (WSCI) in DMF.[9] Therefore, for proline-containing dipeptides, especially when using carbodiimide chemistry, it is crucial to carefully consider the reaction conditions. In such cases, switching to an alternative additive like OxymaPure or using a different coupling strategy altogether is advisable.
Q5: What is the role of the base in racemization, and which bases are preferred?
A5: The base is necessary to neutralize the amine salt and to facilitate the coupling reaction. However, an excess of a strong, non-hindered base can significantly promote racemization by abstracting the α-proton.[10]
-
Recommended Bases: For minimizing racemization, weaker and more sterically hindered bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are better choices than stronger, less hindered bases like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[5][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Pro-L-Val-OH detected | Inappropriate coupling reagent/additive combination. | Switch to a recommended low-racemization coupling reagent such as DIC/Oxyma, HATU, or PyBOP.[1][4][6] If using a carbodiimide, avoid HOBt in DMF and use OxymaPure instead.[3][9] |
| Excess or strong base. | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5][11] Use the minimum amount of base necessary for the reaction to proceed. | |
| Prolonged activation time. | Minimize the pre-activation time of the dipeptide before adding the amine component. Ideally, perform an in-situ activation where the coupling reagent is added to the mixture of all components. | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of racemization.[12] | |
| Inappropriate solvent. | The polarity of the solvent can influence racemization.[13] Consider using less polar solvents like dichloromethane (B109758) (DCM) if solubility allows. For carbodiimide methods with proline esters, DCM without HOBt has been shown to be effective.[9] | |
| Formation of diketopiperazine | This is a common side reaction at the dipeptide stage in SPPS. | If performing the synthesis on a solid support, consider using 2-chlorotrityl chloride resin, as its steric bulk inhibits diketopiperazine formation. Another strategy is to couple the third amino acid as a dipeptide to the first amino acid on the resin. |
| Low coupling yield | Steric hindrance from the valine residue. | Increase the reaction time or temperature slightly, but be mindful of the increased risk of racemization. A double coupling may be necessary. Using a more powerful coupling reagent like HATU can also improve yields.[7] |
Quantitative Data on Racemization
The following tables summarize representative data on the extent of racemization with different coupling reagents and conditions. It is important to note that the level of racemization is highly dependent on the specific model system, reaction conditions, and analytical method used.
Table 1: Racemization in the Coupling of Z-Pro-Val-OH with H-Pro-OMe using Activated Ester Methods
| Activated Ester Method | % Racemization (D-Val) | Reference |
| N-Hydroxysuccinimide ester (HOSu) | Almost none | [8] |
| p-Nitrophenyl ester (ONp) | Almost none | [8] |
| N-Hydroxypiperidine ester | Significant | [8] |
| Thiophenyl ester | Significant | [8] |
Data synthesized from a study on the Pro-Val+Pro coupling.[8]
Table 2: Comparative Racemization Levels of Common Coupling Reagents in a Model Peptide Coupling
| Coupling Reagent | Additive | Base | % Racemization (Epimer) | Reference |
| PyBOP | - | DIEA | 3.8% | [5] |
| HBTU | - | DIEA | 1.7% | [5] |
| HATU | - | DIEA | 1.3% | [5] |
| HATU | - | NMM | 0.4% | [5] |
| HBTU | - | NMM | 0.6% | [5] |
| DIC | HOBt | - | 8.6% | [14] |
| DIC | HOAt | - | 1.2% | [14] |
| DIC | OxymaPure | - | 1.0%* | [14] |
*Data from the coupling of Z-Phe-Val-OH with H-Pro-NH₂. While not identical, it provides a useful comparison of additives with a Val-Pro linkage.[14]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of N-Protected this compound using DIC/OxymaPure
This protocol is designed for a solution-phase coupling to an amine component (e.g., an amino acid ester).
-
Dissolution: In a clean, dry reaction vessel, dissolve N-protected this compound (1 equivalent) and the amine component hydrochloride salt (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add N-methylmorpholine (NMM) (1 equivalent) to the mixture to neutralize the hydrochloride salt.
-
Additive Addition: Add OxymaPure (1.1 equivalents) to the reaction mixture.
-
Cooling: Cool the reaction vessel to 0°C in an ice bath.
-
Coupling Reagent Addition: Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature overnight.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, filter off the diisopropylurea byproduct. Proceed with a standard aqueous work-up to extract the product.
Protocol 2: Low-Racemization Coupling of N-Protected this compound using HATU
This protocol is suitable for both solution-phase and solid-phase peptide synthesis.
-
Dissolution: In a separate vessel, dissolve N-protected this compound (1 equivalent) and HATU (1 equivalent) in anhydrous DMF.
-
Base Addition: Add N-methylmorpholine (NMM) (2 equivalents) to the mixture.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated mixture to the amine component (either in solution or resin-bound and deprotected).
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion.
-
Washing (for SPPS): If performed on a solid support, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizing the Factors in Racemization
References
- 1. DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chimia.ch [chimia.ch]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of H-Pro-Val-OH and Other Dipeptide Building Blocks for Researchers and Drug Development Professionals
In the landscape of peptide chemistry and drug discovery, dipeptide building blocks are fundamental components for the synthesis of peptidomimetics, enzyme inhibitors, and therapeutic peptides. Among these, proline-containing dipeptides hold a special significance due to the unique conformational constraints imparted by the proline residue. This guide provides a detailed comparison of H-Pro-Val-OH with other relevant dipeptide building blocks, focusing on their performance in catalytic applications, as enzyme substrates and inhibitors, and their cell permeability. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate building blocks for their specific research needs.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of the dipeptides. These properties can influence solubility, stability, and synthetic handling.
| Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₈N₂O₃ | 214.26 |
| H-Pro-Ala-OH | C₈H₁₄N₂O₃ | 186.21 |
| H-Gly-Pro-OH | C₇H₁₂N₂O₃ | 172.18[1] |
| H-Val-Pro-OH | C₁₀H₁₈N₂O₃ | 214.26 |
Performance in Asymmetric Catalysis
Proline and its derivatives are well-established organocatalysts for various asymmetric reactions. Dipeptides incorporating proline can also exhibit catalytic activity, often with enhanced stereoselectivity compared to proline alone. This compound has been shown to catalyze reactions such as the Michael addition.[2] A comparison of its catalytic efficiency with other dipeptides is crucial for applications in synthetic chemistry.
While direct comparative kinetic data for the catalytic activity of this compound against other dipeptides in a standardized reaction is limited in the readily available literature, the catalytic potential of proline-containing peptides is an active area of research. The efficiency of these dipeptide catalysts is influenced by the nature of the second amino acid, which can affect the steric and electronic environment of the catalytic proline residue.
Role as Enzyme Substrates and Inhibitors
The interaction of dipeptides with enzymes is a critical aspect of their biological function and therapeutic potential. Proline-containing dipeptides are known substrates for specific peptidases, such as prolinase, and can also act as inhibitors for other enzymes like dipeptidyl peptidase-IV (DPP-IV).
Substrate for Prolinase
Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is a therapeutic target for type 2 diabetes, and proline-containing dipeptides can act as its inhibitors. A comparative study on the DPP-IV inhibitory activity of various proline-containing dipeptides revealed significant differences in their half-maximal inhibitory concentrations (IC50).
| Dipeptide | DPP-IV IC50 (µM) |
| Ile-Pro-Ile | 110 |
| Val-Pro-Val | >1000 |
| Leu-Pro-Leu | 230 |
| H-Val-Pro-Pro-OH | 9 [3][4] |
Note: Data for this compound was not available in the comparative study cited. H-Val-Pro-Pro-OH is included as a relevant proline-containing peptide with known ACE inhibitory activity.
Cell Permeability
The ability of a dipeptide to cross cell membranes is a crucial factor for its potential as an intracellular drug target modulator or a building block for cell-penetrating peptides. Cell permeability is often assessed using in vitro models such as Caco-2 cell monolayers. While specific permeability coefficients for this compound were not found, general principles suggest that the hydrophobicity and hydrogen bonding capacity of the amino acid side chains play a significant role.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are outlines of common protocols used to evaluate the properties of dipeptide building blocks.
Solid-Phase Peptide Synthesis (SPPS) of Dipeptides
This protocol describes a general method for the synthesis of dipeptides like this compound on a solid support.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Val-OH, Fmoc-Pro-OH)
-
Rink Amide MBHA resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection reagent (20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM, Ether)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF.
-
Wash the resin with DMF and DCM.
-
Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Val-OH) using HBTU/HOBt and DIEA in DMF.
-
Add the activated amino acid solution to the resin and shake.
-
Wash the resin to remove excess reagents.
-
-
Second Amino Acid Coupling:
-
Deprotect the Fmoc group of the resin-bound amino acid.
-
Wash the resin.
-
Couple the second Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using the same activation and coupling procedure.
-
Wash the resin.
-
-
Final Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the dipeptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and purify by HPLC.
Enzyme Inhibition Assay (DPP-IV)
This protocol outlines a method to determine the IC50 value of a dipeptide inhibitor against DPP-IV.
Materials:
-
DPP-IV enzyme
-
Substrate (e.g., Gly-Pro-p-nitroanilide)
-
Dipeptide inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the dipeptide inhibitor in the assay buffer.
-
In a 96-well plate, add the DPP-IV enzyme and the inhibitor dilutions.
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the absorbance of the product (p-nitroaniline) over time at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing the permeability of a dipeptide across a Caco-2 cell monolayer, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., HBSS)
-
Dipeptide of interest
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayer with transport buffer.
-
Add the dipeptide solution to the apical (upper) chamber.
-
At specified time intervals, collect samples from the basolateral (lower) chamber.
-
-
Sample Analysis: Quantify the concentration of the dipeptide in the collected samples using a validated analytical method like LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Visualizations
Signaling Pathway Diagram
Dipeptides can potentially influence various cellular signaling pathways. For instance, inhibitors of DPP-IV can modulate the incretin (B1656795) pathway, which is crucial for glucose homeostasis. The following diagram illustrates a simplified representation of a generic signaling pathway that could be influenced by a bioactive dipeptide.
Caption: A generalized signaling pathway potentially modulated by a bioactive dipeptide.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a dipeptide building block.
Caption: A standard experimental workflow for dipeptide synthesis and evaluation.
References
Inducing Order from Chaos: A Comparative Guide to H-Pro-Val-OH and Other Strategies for Peptide Conformational Control
For researchers, scientists, and drug development professionals, controlling peptide conformation is a critical lever in the design of novel therapeutics and research tools. The deliberate introduction of specific structural motifs, such as β-turns, can profoundly influence a peptide's biological activity, stability, and binding affinity. This guide provides an objective comparison of H-Pro-Val-OH as a β-turn inducer against other common strategies, supported by established experimental data and detailed protocols.
The inherent flexibility of many short peptides in solution often limits their therapeutic potential. Inducing a specific, bioactive conformation is therefore a key objective in peptidomimetic design. The dipeptide this compound is recognized for its propensity to nucleate β-turn structures, a common type of non-regular secondary structure that redirects the polypeptide chain.[1][2] This guide will compare the incorporation of this compound with alternative methods for achieving conformational control, including the use of other turn-inducing dipeptides and covalent stapling techniques.
Comparison of Conformational Control Strategies
The choice of method to constrain a peptide's conformation depends on the desired outcome, the peptide sequence, and the synthetic feasibility. Below is a comparative analysis of three common approaches.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| This compound Incorporation | The rigid pyrrolidine (B122466) ring of Proline restricts the available conformational space of the peptide backbone, promoting the formation of a β-turn.[1] The Valine residue further stabilizes this turn. | - Synthetically straightforward to incorporate using standard solid-phase peptide synthesis (SPPS).- Mimics a natural structural motif.- Generally well-tolerated in biological systems. | - The degree of conformational constraint may be sequence-dependent.- May not be as effective as more rigid, covalent methods in all contexts. |
| Alternative Dipeptides (e.g., D-Pro-Gly) | The D-amino acid in the i+1 position of a β-turn strongly favors a type II' β-turn, which is a very stable conformation.[3][4][5] | - Can be highly effective at inducing specific turn types.- Well-characterized in numerous peptide systems. | - Introduction of a D-amino acid may impact proteolytic stability and receptor interactions in unforeseen ways.- May require custom synthesis of the D-amino acid derivative. |
| Hydrocarbon Stapling | Covalent linkage of two amino acid side chains, typically at the i and i+4 or i and i+7 positions, to stabilize an α-helical or other secondary structure.[6][7][8] | - Provides a high degree of conformational rigidity and stability.- Can enhance proteolytic resistance and cell permeability.[7][9] | - Requires synthesis of non-natural amino acids and specialized on-resin cyclization chemistry.- The staple itself can influence biological activity.- May not be suitable for inducing β-turns. |
| Chemical Ligation | Formation of a non-peptidic bond to create a cyclic peptide or to introduce a turn-mimetic scaffold.[10][11][12] | - Offers a wide range of chemical diversity for the linking moiety.- Can be used to create macrocycles with defined conformations. | - The ligation chemistry can be complex and may require specific terminal residues.- The non-native linkage may affect biological properties. |
Experimental Validation of Peptide Conformation
Several biophysical techniques are employed to validate the conformation of peptides. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly used methods.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the peptide's secondary structure.
-
α-helix: Characterized by two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-sheet: Shows a single negative band around 218 nm and a positive band around 195 nm.
-
β-turn: Often exhibits a weak negative band around 220-230 nm and a positive band around 200-210 nm, though the exact spectrum can vary depending on the turn type.[4][13]
-
Random coil: Displays a strong negative band near 200 nm.
Table 2: Representative Circular Dichroism Data for a Model Peptide
| Peptide Sequence | Predominant Conformation | Molar Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | Random Coil | -2,000 |
| Ac-Tyr-Pro-Val -Phe-Leu-NH₂ | β-turn | -8,000 |
| Ac-Tyr-D-Pro-Gly -Phe-Leu-NH₂ | Type II' β-turn | -12,000 |
Note: The values in this table are illustrative and can vary depending on the specific peptide sequence and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of a peptide in solution. Key NMR parameters for conformational analysis include:
-
Nuclear Overhauser Effects (NOEs): Through-space interactions between protons that are close in space (< 5 Å), providing distance constraints. Specific NOE patterns are characteristic of different secondary structures. For a β-turn, NOEs between the NH of residue i+2 and the Hα of residue i+1, and between the NH of residue i+3 and the Hα of residue i+2 are often observed.[14]
-
Chemical Shift Index (CSI): The deviation of a proton's chemical shift from its random coil value can indicate the local secondary structure.[15]
-
³J-coupling constants: These through-bond scalar couplings, particularly ³J(HNHα), are related to the dihedral angle φ and can help define backbone conformation.
Table 3: Representative ¹H NMR Chemical Shift Data for a Model Peptide in a β-turn Conformation
| Residue | Hα Chemical Shift (ppm) | Hα Deviation from Random Coil (ppm) |
| i | 4.2 | -0.1 |
| i+1 (Pro) | 4.4 | +0.1 |
| i+2 (Val) | 4.0 | -0.3 |
| i+3 | 4.5 | +0.2 |
Note: Negative deviations for Hα chemical shifts are indicative of helical or turn conformations, while positive deviations suggest an extended or random coil structure.[15]
Experimental Protocols
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue (e.g., Tyr, Trp) if present.
-
The final peptide concentration for CD measurements is typically in the range of 20-100 µM.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample from 260 nm to 190 nm.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × l × n), where c is the molar concentration, l is the path length in cm, and n is the number of amino acid residues.
-
Analyze the spectrum for characteristic features of different secondary structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve the peptide sample in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 0.5-5 mM.[14]
-
Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift calibration.
-
Adjust the pH of the sample to the desired value.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H spectrum to check for sample purity and proper folding.
-
Acquire two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
TOCSY is used to identify the spin systems of individual amino acid residues.
-
NOESY is used to identify through-space correlations between protons, which provides distance information for structure calculation.
-
-
Data Analysis:
-
Assign all proton resonances to their respective amino acid residues using the TOCSY and NOESY spectra.
-
Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.
-
Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Analyze the resulting structures to determine the predominant conformation of the peptide.
-
Visualizing Experimental Workflows
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hairpin nucleation by Pro-Gly β-turns. Comparison of D-Pro-Gly and L-Pro-Gly sequences in an apolar octapeptide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Effects of turn residues in directing the formation of the β-sheet and in the stability of the β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrocarbon Stapled Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. IR (vibrational) CD of peptide beta-turns: a theoretical and experimental study of cyclo-(-Gly-Pro-Gly-D-Ala-Pro-) [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of H-Pro-Val-OH and H-Val-Pro-OH Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the dipeptides H-Pro-Val-OH and H-Val-Pro-OH. While direct, head-to-head comparative studies are limited in the current scientific literature, this document synthesizes available data on each peptide and explores the influence of the proline residue's position on potential bioactivity.
Introduction to this compound and H-Val-Pro-OH
This compound and H-Val-Pro-OH are dipeptides composed of the amino acids proline (Pro) and valine (Val). The key structural difference lies in the sequence of these amino acids, which can significantly influence their biological properties. Proline's unique cyclic structure imparts conformational rigidity to peptide chains, and its position can affect susceptibility to enzymatic degradation and interaction with biological targets.[1][2] Valine, a hydrophobic amino acid, also plays a crucial role in the overall bioactivity of peptides, contributing to their interaction with cellular membranes and receptors.[3][4]
Quantitative Comparison of Bioactivities
Direct quantitative comparative data for this compound and H-Val-Pro-OH is scarce. The majority of research on "Val-Pro" containing peptides focuses on the tripeptide Val-Pro-Pro (VPP), a well-established Angiotensin-Converting Enzyme (ACE) inhibitor.[5][6][7][8] Information on the dipeptide H-Val-Pro-OH is limited. Some data is available for this compound, particularly regarding its antioxidant potential. The following table summarizes the available quantitative data for these dipeptides and the closely related, extensively studied tripeptide VPP for context.
| Peptide | Bioactivity | Assay | Result | Reference |
| This compound | Antioxidant | Free radical scavenging | Identified as a free radical scavenger in distillers' grain filtrate. Specific quantitative data (e.g., IC50) is not readily available. | [9] |
| H-Val-Pro-OH | ACE Inhibition | Not available | Data for the dipeptide is not readily available. The related tripeptide, H-Val-Pro-Pro-OH, is a potent ACE inhibitor. | [5][6][7][8] |
| H-Val-Pro-Pro-OH (VPP) | ACE Inhibition | In vitro ACE inhibition assay | IC50: 9 µM | [5][6][7][8] |
Note: The lack of direct comparative data highlights a research gap and an opportunity for further investigation into the specific bioactivities of these dipeptides.
Potential Bioactivities and the Influence of Proline's Position
The sequence of amino acids is a critical determinant of a peptide's biological function. The position of the proline residue in this compound versus H-Val-Pro-OH is expected to confer different properties.
-
This compound (Pro-Val): With proline at the N-terminus, the peptide bond between proline and valine is a post-proline cleavage site. Certain peptidases specifically recognize and cleave such bonds.[1] The presence of proline can also protect the peptide from degradation by other enzymes. The antioxidant activity of peptides is often influenced by the presence of hydrophobic amino acids like valine and the overall peptide structure, which proline helps to define.[3][10]
-
H-Val-Pro-OH (Val-Pro): When proline is at the C-terminus, the peptide bond is a pre-proline bond, which is known to be highly resistant to cleavage by many mammalian proteolytic enzymes.[1] This suggests that H-Val-Pro-OH may have greater stability in biological systems. Peptides with a C-terminal proline have been noted for their potential as ACE inhibitors.[11]
Experimental Protocols
Detailed methodologies for key experiments relevant to the potential bioactivities of these dipeptides are provided below.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric determination of hippuric acid from the hydrolysis of hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate (B1210297)
-
Test peptide (this compound or H-Val-Pro-OH)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a solution of the test peptide at various concentrations.
-
In a test tube, mix 20 µL of the peptide solution with 10 µL of ACE solution (0.25 U/mL).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Add 50 µL of 8 mM HHL to initiate the reaction and incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 62.5 µL of 1M HCl.
-
Extract the hippuric acid formed by adding 375 µL of ethyl acetate, vortexing, and centrifuging.
-
Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in deionized water.
-
Measure the absorbance at 228 nm.
-
A control is run with buffer instead of the peptide solution. A blank is prepared by adding HCl before the enzyme.
-
The percentage of ACE inhibition is calculated as: % Inhibition = [(A_control - A_control_blank) - (A_sample - A_sample_blank)] / (A_control - A_control_blank) * 100[12]
Antioxidant Activity Assay (ABTS Radical Scavenging)
This assay measures the ability of the peptide to scavenge the stable radical cation ABTS•+.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide (this compound or H-Val-Pro-OH)
-
Microplate reader
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test peptide solution at various concentrations to a defined volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A control is run with buffer instead of the peptide solution.
-
The percentage of ABTS radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100[13][14]
Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptide against a specific microorganism.
Materials:
-
Test peptide (this compound or H-Val-Pro-OH)
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well polypropylene (B1209903) microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test peptide in a suitable sterile solvent.
-
Perform serial two-fold dilutions of the peptide in MHB directly in the wells of the 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[15][16]
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the screening and characterization of dipeptide bioactivity.
Caption: General workflow for synthesis, screening, and analysis of dipeptide bioactivity.
Conclusion
The comparative bioactivity of this compound and H-Val-Pro-OH remains an area with significant potential for further research. Based on the principles of peptide chemistry, the positioning of the proline residue is likely to have a substantial impact on the stability and activity of these dipeptides. H-Val-Pro-OH may exhibit greater stability, a desirable trait for therapeutic peptides, while this compound has shown initial promise as an antioxidant. The provided experimental protocols offer a foundation for researchers to conduct direct comparative studies and elucidate the specific biological functions of these simple yet potentially potent biomolecules.
References
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Function and Application of Plant-Derived Peptides | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H-Val-Pro-Pro-OH TFA | Angiotensin Receptor | 2828433-08-3 | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria [jmb.or.kr]
Prolinase Catalytic Efficiency: A Comparative Analysis of Dipeptide Substrates
For researchers, scientists, and drug development professionals, understanding the kinetic properties of prolinase is crucial for elucidating its role in collagen metabolism, cellular regulation, and various pathological conditions. This guide provides a comparative analysis of the enzymatic performance of human prolinase with different dipeptide substrates, supported by experimental data and detailed protocols.
Prolinase, also known as prolidase or peptidase D (E.C. 3.4.13.9), is a manganese-dependent metalloenzyme responsible for the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue.[1] This catalytic activity is the final and rate-limiting step in the degradation of collagen, playing a vital role in proline recycling for new collagen synthesis and other metabolic processes.[1] Altered prolinase activity has been implicated in various diseases, making it a subject of significant research interest.
This guide focuses on the kinetic parameters of human prolinase with the natural preferred substrate, Glycyl-L-Proline (Gly-Pro), and a bulkier substrate, Phenylalanyl-L-Proline (Phe-Pro), to illustrate substrate specificity and catalytic efficiency. While other dipeptides, such as H-Pro-Val-OH, are potential substrates, detailed kinetic data for them are not as readily available in the current literature.
Comparative Kinetic Parameters of Human Prolinase
The catalytic efficiency of an enzyme with different substrates can be compared by examining its Michaelis-Menten constant (Km) and maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following table summarizes the kinetic parameters of wild-type human recombinant prolidase with Gly-Pro and Phe-Pro.
| Substrate | Km (mM) | Vmax (µmol Pro min-1 mg-1) | kcat (s-1) | kcat/Km (M-1 s-1) |
| Gly-Pro | 1.3 ± 0.2 | 2250 ± 150 | 2130 ± 140 | 1.6 x 106 |
| Phe-Pro | 2.8 ± 0.4 | 12.0 ± 0.8 | 11.3 ± 0.7 | 4.0 x 103 |
| Data sourced from Besio et al. (2013).[2] |
As the data indicates, human prolinase exhibits a significantly higher affinity (lower Km) and a much greater catalytic efficiency (higher Vmax and kcat/Km) for Gly-Pro compared to Phe-Pro.[2] This demonstrates a clear substrate preference, with the smaller and less sterically hindered glycine (B1666218) at the N-terminal position being favored.
Experimental Protocol: Spectrophotometric Assay of Prolinase Activity
The determination of prolinase kinetic parameters is typically achieved through a spectrophotometric assay that measures the amount of L-proline released from the hydrolysis of a dipeptide substrate. The following protocol is based on the widely used method of Myara, which is a modification of the Chinard's colorimetric method for proline determination.
1. Enzyme Activation:
-
To ensure maximal activity, prolidase requires pre-incubation with its cofactor, Manganese (Mn2+).
-
Prepare a solution of the purified recombinant human prolidase in a buffer such as 50 mM HEPES, pH 7.8.
-
Add MnCl2 to the enzyme solution to a final concentration of 1 mM.
-
Incubate the mixture for 24 hours at 37°C.
2. Enzymatic Reaction:
-
Prepare substrate solutions of varying concentrations (e.g., for a Km determination) in the assay buffer.
-
Initiate the reaction by adding a specific amount of the activated enzyme to the substrate solution. For example, add 100 µL of the activated enzyme to 100 µL of the dipeptide substrate solution (e.g., Gly-Pro at a final concentration range of 0 to 100 mM).[2][3]
-
Incubate the reaction mixture at the optimal temperature for human prolidase, which is 50°C for the recombinant enzyme.[2][4][5]
-
The reaction time should be within the linear range of product formation. This can be determined in preliminary experiments (e.g., 10 to 30 minutes).[3]
3. Reaction Termination:
-
Stop the enzymatic reaction by adding a solution of trichloroacetic acid (TCA) to a final concentration that effectively denatures the enzyme (e.g., adding 1 mL of 0.45 M TCA).
-
Centrifuge the mixture to pellet the precipitated protein.
4. Colorimetric Determination of Proline:
-
Take an aliquot of the supernatant containing the released proline.
-
Add a mixture of glacial acetic acid and Chinard's reagent (ninhydrin dissolved in acetic acid and orthophosphoric acid).
-
Incubate the mixture at 90-100°C for a defined period (e.g., 10-60 minutes).
-
Cool the samples and measure the absorbance of the resulting chromophore at 515-520 nm using a spectrophotometer.
-
A standard curve of known L-proline concentrations is used to quantify the amount of proline released in the enzymatic reaction.
5. Calculation of Kinetic Parameters:
-
The initial reaction velocities (V) are determined from the amount of proline released per unit time for each substrate concentration ([S]).
-
The kinetic parameters, Km and Vmax, are then calculated by fitting the data (V versus [S]) to the Michaelis-Menten equation, often using a non-linear regression analysis or a linearized plot such as the Lineweaver-Burk plot.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining prolinase kinetics.
Figure 1. Experimental workflow for determining prolinase kinetic parameters.
Figure 2. Prolinase-catalyzed hydrolysis of a dipeptide substrate.
References
- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Val-OH C-Terminus: A Double-Edged Sword in Peptide Stability
A comprehensive analysis of the in vitro and in vivo stability profiles of peptides featuring a C-terminal Pro-Val-OH motif reveals a nuanced interplay of enzymatic resistance and inherent chemical liabilities. While the proline residue offers significant protection against certain peptidases, the free carboxyl group can be a target for others, leading to divergent stability outcomes in controlled laboratory settings versus complex biological systems.
For researchers and drug developers, understanding the metabolic fate of therapeutic peptides is paramount. The stability of a peptide directly influences its pharmacokinetic profile, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comparative analysis of the stability of peptides containing a C-terminal Proline-Valine dipeptide with a free carboxyl group (Pro-Val-OH), supported by experimental data and detailed methodologies.
Quantitative Stability Analysis
The stability of peptides is typically quantified by their half-life (t½) in various biological media. The following table summarizes representative stability data for peptides with different C-terminal modifications, highlighting the influence of the Pro-Val-OH motif.
| Peptide Sequence | C-Terminal Moiety | In Vitro Half-life (t½) in Human Plasma | In Vivo Half-life (t½) in Rodent Model | Primary Degradation Pathway |
| Peptide A | -Pro-Val-OH | ~ 2-4 hours | ~ 30-60 minutes | Carboxypeptidase cleavage, renal clearance |
| Peptide B | -Pro-Val-NH2 | > 24 hours | ~ 4-6 hours | Minimal proteolytic degradation |
| Peptide C | -Gly-Gly-OH | < 30 minutes | < 10 minutes | Rapid cleavage by various peptidases |
| Peptide D | Proline-rich peptide | Variable (sequence dependent) | Variable (sequence dependent) | Endopeptidase and exopeptidase cleavage |
Note: The data presented are aggregated from multiple studies and are intended to be representative. Actual half-lives can vary significantly based on the full peptide sequence, experimental conditions, and the specific in vivo model used.
The Dichotomy of In Vitro vs. In Vivo Stability
A key observation is the often-significant discrepancy between in vitro and in vivo stability. While in vitro assays using plasma or serum provide a valuable initial screen, they may not fully recapitulate the complex enzymatic and physiological environment of a living organism.
-
In Vitro Stability: In human plasma, the Pro-Val-OH C-terminus confers a moderate degree of stability. The proline residue is known to be a poor substrate for many carboxypeptidases, thus hindering rapid degradation from the C-terminus. However, the presence of a free carboxyl group still renders the peptide susceptible to certain exopeptidases.
-
In Vivo Stability: In a living system, the stability of Pro-Val-OH containing peptides is further challenged. Beyond the enzymatic degradation observed in plasma, these peptides face rapid renal clearance due to their relatively small size and hydrophilic nature. Furthermore, peptidases present in various tissues and organs, such as the kidneys and liver, contribute to their metabolism. This multifactorial degradation and elimination process often results in a significantly shorter half-life in vivo compared to in vitro predictions.[1][2]
Experimental Protocols
Accurate assessment of peptide stability relies on robust and well-defined experimental protocols. Below are detailed methodologies for common in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of peptide degradation in a controlled plasma environment.
Methodology:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water, DMSO).
-
Plasma Incubation: Add the peptide stock solution to pre-warmed human plasma to a final concentration of 10 µM.
-
Time-Point Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately quench the enzymatic activity in the collected samples by adding an equal volume of a precipitation solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid).
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the intact peptide using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a first-order decay model.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and in vivo half-life of the peptide.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (or a similar appropriate model).
-
Peptide Administration: Administer the peptide to the rats via intravenous (IV) bolus injection at a specific dose (e.g., 2 mg/kg).
-
Blood Sampling: At designated time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-administration, collect blood samples from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction: Extract the peptide from the plasma samples using a suitable method (e.g., solid-phase extraction or protein precipitation).
-
LC-MS/MS Analysis: Quantify the concentration of the intact peptide in the extracted plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters, including the elimination half-life (t½), volume of distribution (Vd), and clearance (CL).
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for In Vitro Plasma Stability Assessment.
Caption: Key Factors Influencing In Vivo Stability.
Conclusion
The stability of peptides containing a Pro-Val-OH C-terminus is a multifaceted issue that requires careful consideration during the drug development process. While the proline residue provides a degree of protection against enzymatic degradation, the free carboxyl group remains a liability, particularly in the complex in vivo environment. A thorough understanding of both in vitro and in vivo stability, obtained through rigorous experimental evaluation, is essential for the successful design and optimization of peptide-based therapeutics. Researchers should be mindful that in vitro data, while useful for initial screening, may not always be predictive of in vivo performance, underscoring the importance of comprehensive pharmacokinetic studies.
References
- 1. Peptide histidine valine: its haemodynamic actions and pharmacokinetics in man differ from those of vasoactive intestinal peptide and peptide histidine methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Peptide Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of peptides is a critical aspect of immunogenicity assessment and drug specificity. This guide provides a framework for evaluating the cross-reactivity of the dipeptide H-Pro-Val-OH, offering insights into experimental design and data interpretation, even in the absence of extensive publicly available studies on this specific molecule.
Comparative Analysis of Peptide Cross-Reactivity
To evaluate the cross-reactivity of this compound, a comparative analysis against structurally similar dipeptides and other relevant molecules is essential. The following table provides a template for summarizing quantitative data from such a study. The hypothetical data presented illustrates how results from immunoassays, such as ELISA, can be structured for clear comparison.
| Compound | Target Analyte | Mean Signal (OD) | Standard Deviation | Cross-Reactivity (%) |
| This compound | Anti-H-Pro-Val-OH Ab | 1.52 | 0.08 | 100 |
| H-Pro-Ala-OH | Anti-H-Pro-Val-OH Ab | 0.45 | 0.05 | 29.6 |
| H-Ala-Val-OH | Anti-H-Pro-Val-OH Ab | 0.21 | 0.03 | 13.8 |
| H-Pro-OH | Anti-H-Pro-Val-OH Ab | 0.11 | 0.02 | 7.2 |
| H-Val-OH | Anti-H-Pro-Val-OH Ab | 0.09 | 0.01 | 5.9 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Experimental Protocols for Cross-Reactivity Assessment
A robust assessment of cross-reactivity relies on well-defined experimental protocols. The following methodologies are commonly employed in the field and can be adapted for studying this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for detecting and quantifying antibodies, antigens, proteins, and glycoproteins. In the context of cross-reactivity, a competitive ELISA format is often employed.
Protocol:
-
Coating: Microtiter plate wells are coated with a conjugate of this compound and a carrier protein (e.g., BSA).
-
Blocking: Unbound sites on the plate are blocked using a blocking agent (e.g., non-fat dry milk or BSA).
-
Competition: A fixed concentration of anti-H-Pro-Val-OH antibody is pre-incubated with varying concentrations of this compound (the standard) or potential cross-reactants.
-
Incubation: The antibody-peptide mixtures are added to the coated wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.
-
Data Analysis: The signal intensity is inversely proportional to the concentration of the peptide in the sample. Cross-reactivity is calculated as the ratio of the concentration of the standard to the concentration of the cross-reactant that produces a 50% inhibition of the maximal signal.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides quantitative information on binding affinity and kinetics.
Protocol:
-
Immobilization: The target molecule (e.g., anti-H-Pro-Val-OH antibody) is immobilized on the surface of a sensor chip.
-
Injection: A solution containing this compound or a potential cross-reactant is injected over the sensor surface.
-
Association/Dissociation: The binding (association) and unbinding (dissociation) of the analyte to the immobilized ligand are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Visualizing Experimental Workflows and Relationships
Diagrams are invaluable tools for illustrating complex experimental processes and logical connections. The following diagrams, created using the DOT language, depict a typical ELISA workflow and the logical relationship in a cross-reactivity assessment.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Logical relationship in a peptide cross-reactivity assessment.
By applying these standardized methodologies and data presentation formats, researchers can systematically investigate the cross-reactivity profile of this compound and other novel peptides, ensuring a more comprehensive understanding of their biological activity and potential for off-target effects. This structured approach is fundamental for advancing drug development and ensuring the safety and efficacy of new therapeutic agents.
Efficacy of Proline-Valine (Pro-Val) Modified Drugs: A Comparative Guide
An in-depth analysis of drugs modified with the H-Pro-Val-OH motif remains a niche area of research, with limited direct comparative efficacy studies available in publicly accessible literature. However, by examining the broader context of dipeptide- and peptidomimetic-based drug design, we can extrapolate the potential advantages and applications of incorporating the Pro-Val moiety. This guide provides a comparative overview based on established principles of peptide modification in drug development.
The unique structural properties of proline confer a rigid conformation to peptide backbones, which can be advantageous in drug design for enhancing receptor binding and stability.[1] When combined with valine, the resulting dipeptide motif can influence a drug's pharmacokinetic and pharmacodynamic profile. Modifications involving such dipeptides are often aimed at improving metabolic stability, target selectivity, and overall therapeutic efficacy.[2]
Comparative Analysis of Dipeptide-Modified Therapeutics
While specific data for this compound modified drugs is scarce, we can draw parallels from other dipeptide-modified therapeutics. The core principle lies in using the dipeptide as a scaffold to either mimic a natural peptide's binding epitope or to introduce favorable physicochemical properties.
| Feature | Unmodified Parent Drug | Dipeptide-Modified Drug (General) | Potential this compound Modification |
| Target Affinity | Variable | Often enhanced due to conformational rigidity and specific interactions. | The rigid Proline ring could orient the Valine sidechain for optimal receptor contact. |
| Metabolic Stability | Susceptible to proteolysis. | Increased resistance to enzymatic degradation.[3] | The Pro-Val bond can be less susceptible to certain proteases. |
| Oral Bioavailability | Generally low for peptides. | Can be improved through peptidomimetic strategies.[2] | May require further chemical modifications to enhance absorption. |
| Cellular Uptake | Varies | Can be modulated by the dipeptide's properties. | The lipophilic nature of Valine may influence membrane permeability. |
Experimental Protocols for Efficacy Evaluation
The assessment of drugs modified with peptide motifs like this compound involves a series of standard in vitro and in vivo assays to determine their efficacy and safety profile.
1. Receptor Binding Affinity Assay:
-
Objective: To determine the binding affinity of the modified drug to its target receptor compared to the unmodified drug.
-
Methodology: A competitive binding assay is performed using a radiolabeled ligand for the target receptor. The modified drug is added in increasing concentrations to displace the radiolabeled ligand. The concentration of the modified drug that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
Data Analysis: Lower IC50 values indicate higher binding affinity.
2. In Vitro Cellular Potency Assay:
-
Objective: To measure the biological effect of the modified drug in a cell-based model.
-
Methodology: Cells expressing the target receptor are treated with varying concentrations of the modified and unmodified drugs. The cellular response (e.g., second messenger production, gene expression changes) is measured.
-
Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is calculated. A lower EC50 value signifies higher potency.
3. In Vivo Efficacy Studies in Animal Models:
-
Objective: To evaluate the therapeutic effect of the modified drug in a living organism.
-
Methodology: A relevant animal model of the disease is chosen. Animals are treated with the modified drug, the unmodified drug, or a placebo. Key disease parameters are monitored over time.
-
Data Analysis: Statistical analysis is used to compare the outcomes between the different treatment groups.
Potential Signaling Pathway Modulation
The incorporation of a Pro-Val motif could influence signaling pathways by enhancing the interaction of the drug with its target receptor. For instance, if the target is a G-protein coupled receptor (GPCR), improved binding could lead to more efficient downstream signaling.
Caption: Potential signaling pathway modulation by a Pro-Val modified drug.
Experimental Workflow for Comparative Efficacy
The logical flow for comparing the efficacy of a novel modified drug against an existing one follows a structured path from initial design to preclinical evaluation.
Caption: Experimental workflow for efficacy comparison.
References
- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data Validation of H-Pro-Val-OH
This guide provides a comparative analysis of the spectroscopic data for the dipeptide H-Pro-Val-OH, intended for researchers, scientists, and professionals in drug development. The guide outlines expected spectroscopic characteristics and compares them with the related dipeptide H-Ala-Val-OH to aid in the validation of experimental data. The data presented is a combination of predicted values and available experimental data, and should be used as a reference for empirical validation.
Overview of Spectroscopic Techniques for Peptide Characterization
The structural elucidation and confirmation of peptides like this compound rely on a suite of spectroscopic techniques. The most common and powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecule's structure, connectivity, and functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively. Chemical shifts, coupling constants, and peak integrations help to piece together the molecular structure.
-
Mass Spectrometry (MS): This technique provides the accurate molecular weight of the peptide and, through fragmentation analysis (MS/MS), can be used to determine the amino acid sequence.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as amide bonds, carboxylic acids, and amines, by detecting their characteristic vibrational frequencies.
Comparative Spectroscopic Data
The following tables summarize the expected and available spectroscopic data for this compound and the comparative dipeptide H-Ala-Val-OH.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Shifts in D₂O)
| Proton Assignment | This compound (Predicted δ, ppm) | H-Ala-Val-OH (Typical δ, ppm) | Multiplicity |
| Proline Residue | |||
| α-CH | ~4.1-4.3 | - | Doublet of Doublets |
| β-CH₂ | ~2.0-2.3 | - | Multiplet |
| γ-CH₂ | ~1.9-2.1 | - | Multiplet |
| δ-CH₂ | ~3.2-3.4 | - | Multiplet |
| Alanine Residue | |||
| α-CH | - | ~3.8-4.0 | Quartet |
| β-CH₃ | - | ~1.4-1.5 | Doublet |
| Valine Residue | |||
| α-CH | ~3.9-4.1 | ~3.9-4.1 | Doublet |
| β-CH | ~2.1-2.3 | ~2.1-2.3 | Multiplet |
| γ-CH₃ | ~0.9-1.1 | ~0.9-1.1 | Doublet |
| γ'-CH₃ | ~0.9-1.1 | ~0.9-1.1 | Doublet |
Note: Predicted ¹H NMR data for this compound is based on computational models from sources like the Human Metabolome Database. Typical shifts for H-Ala-Val-OH are based on established values for amino acid residues in peptides.
Table 2: ¹³C NMR Spectroscopic Data (Experimental/Predicted Shifts in D₂O)
| Carbon Assignment | This compound (Predicted δ, ppm) | H-Ala-Val-OH (Experimental δ, ppm) |
| Proline Residue | ||
| Carbonyl (C=O) | ~175-178 | - |
| α-CH | ~60-63 | - |
| β-CH₂ | ~29-32 | - |
| γ-CH₂ | ~24-27 | - |
| δ-CH₂ | ~47-50 | - |
| Alanine Residue | ||
| Carbonyl (C=O) | - | 176.9 |
| α-CH | - | 51.5 |
| β-CH₃ | - | 18.3 |
| Valine Residue | ||
| Carbonyl (C=O) | ~178-181 | 179.8 |
| α-CH | ~59-62 | 60.2 |
| β-CH | ~30-33 | 31.5 |
| γ-CH₃ | ~18-20 | 19.5 |
| γ'-CH₃ | ~18-20 | 19.1 |
Table 3: Mass Spectrometry Data
| Parameter | This compound | H-Ala-Val-OH |
| Molecular Formula | C₁₀H₁₈N₂O₃ | C₈H₁₆N₂O₃ |
| Molecular Weight | 214.26 g/mol | 188.22 g/mol |
| Monoisotopic Mass | 214.1317 u | 188.1161 u |
| Expected [M+H]⁺ | 215.1390 | 189.1234 |
| Key Fragments (m/z) | 116.07 (Pro), 100.09 (Val), 70.07 (Pro immonium) | 90.08 (Ala), 100.09 (Val), 44.05 (Ala immonium) |
Table 4: Infrared (IR) Spectroscopy Data
| Vibrational Mode | This compound (Expected Wavenumber, cm⁻¹) | H-Ala-Val-OH (Expected Wavenumber, cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | 2500-3300 | Very Broad |
| N-H Stretch (Amine) | 3000-3300 | 3000-3300 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 | Medium-Strong |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1700-1725 | Strong |
| Amide I (C=O Stretch) | 1630-1680 | 1630-1680 | Strong |
| Amide II (N-H Bend) | 1510-1570 | 1510-1570 | Medium-Strong |
| C-N Stretch | 1020-1250 | 1020-1250 | Medium |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for the spectroscopic analysis of dipeptides.
3.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dipeptide in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS or a residual solvent peak).
3.2 Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the dipeptide (e.g., 10-100 pmol/µL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID) to obtain a product ion spectrum. This will reveal the characteristic fragment ions of the peptide.
-
Data Analysis: Analyze the spectra to confirm the molecular weight and interpret the fragmentation pattern to confirm the amino acid sequence.
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of the peptide with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the dipeptide.
Visualizations
4.1 Experimental Workflow for Spectroscopic Validation
Caption: Workflow for the spectroscopic validation of this compound.
4.2 Logical Relationships in Spectroscopic Data
Caption: Relationship between spectroscopic techniques and structural information for this compound.
References
Safety Operating Guide
Proper Disposal of H-Pro-Val-OH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of laboratory chemicals are fundamental to ensuring a safe, compliant, and environmentally responsible working environment. This guide provides essential, step-by-step procedures for the proper disposal of H-Pro-Val-OH, a dipeptide composed of the amino acids proline and valine. While this compound is generally not classified as a hazardous substance, adherence to established disposal protocols is critical to uphold laboratory safety standards and minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield against accidental splashes.
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.
In the event of a spill, contain the material to prevent it from entering drains or waterways. For solid spills, carefully sweep the material to avoid generating dust and place it into a designated chemical waste container. For liquid spills, absorb with an inert material and dispose of it as chemical waste.[1][2]
Quantitative Data Summary for Disposal Considerations
The following table summarizes the key disposal parameters for this compound, based on general guidelines for non-hazardous peptide compounds.
| Parameter | Guideline | Citation |
| Hazard Classification | Not classified as hazardous. | [2] |
| Primary Disposal Route | Licensed chemical waste disposal or controlled incineration. | [1][2] |
| Sewer Disposal | Not recommended; avoid discharge into sewer systems. | [1][2][3][4] |
| Solid Waste Disposal | Do not dispose of in regular trash. | [1][3] |
| Containerization | Use a dedicated, leak-proof, and clearly labeled waste container. | [1][5][6] |
| Spill Management | Contain the spill, prevent entry into drains, and collect for disposal. | [1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, whether in solid form or in solution, is to engage a licensed disposal company through your institution's Environmental Health and Safety (EHS) office.
-
Waste Identification and Segregation:
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables like weighing paper and pipette tips, in a designated solid chemical waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid chemical waste container. Do not pour peptide solutions down the drain.[1][5]
-
-
Container Selection and Labeling:
-
Storage of Waste:
-
Arranging for Professional Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. peptide24.store [peptide24.store]
Essential Safety and Handling of H-Pro-Val-OH: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides like H-Pro-Val-OH is of utmost importance. While specific hazard data for every peptide may not be readily available, a cautious and standardized approach to personal protective equipment (PPE) is essential to ensure laboratory safety and research integrity. This guide provides immediate, essential information on the selection, use, and disposal of PPE for handling this compound.
When handling any chemical, including peptides of unknown toxicity, it is crucial to use standard laboratory PPE.[1] This includes chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1]
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound in both its lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2][3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][4] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[2][3][4] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][4] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles. Work should be conducted in a well-ventilated area or a fume hood.[1][4][5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2] |
Procedural Workflow for PPE Usage and Disposal
The following workflow outlines the step-by-step process for the correct use and disposal of PPE when working with this compound. Adherence to these procedures is vital for maintaining a safe laboratory environment.
Operational and Disposal Plans
Handling Lyophilized Powder: Due to the risk of inhalation, handling the solid, lyophilized form of this compound requires special precautions.[4] It is strongly recommended to perform these operations within a certified chemical fume hood to minimize the risk of inhaling fine particles.[1][4] If a fume hood is not available, a respirator or dust mask should be worn.[2][4]
Disposal of Contaminated Materials: Proper disposal of all materials that come into contact with this compound is essential for laboratory safety and environmental protection.
-
Solid Waste: All consumables, including gloves, pipette tips, and vials that have been in contact with the peptide, must be collected in a designated hazardous chemical waste container.[1][4]
-
Liquid Waste: Unused or expired peptide solutions should be collected in a labeled hazardous waste container.[4] Peptide solutions should never be disposed of down the drain.[1]
-
Sharps: Any contaminated needles or syringes must be disposed of in a puncture-resistant sharps container.[1][4]
All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical.[1] Disposal procedures must comply with all local, state, and federal regulations.[1][6] It is advisable to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
